Disperse blue 291
Description
The exact mass of the compound Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Acetanilides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN6O6/c1-5-24(6-2)16-9-14(21-11(3)27)15(10-18(16)32-4)22-23-19-13(20)7-12(25(28)29)8-17(19)26(30)31/h7-10H,5-6H2,1-4H3,(H,21,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKGKRSGMAWUMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6069117 | |
| Record name | N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(diethylamino)-4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6069117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56548-64-2, 1093135-35-3 | |
| Record name | N-[2-[2-(2-Bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56548-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Disperse Blue 2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056548642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-[2-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(diethylamino)-4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6069117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.760 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Disperse Blue 2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Disperse blue 291 chemical properties and structure
An In-depth Technical Guide to Disperse Blue 291: Chemical Properties and Structure
Introduction
This compound is a synthetic monoazo dye known for its application in the textile industry, particularly for dyeing synthetic fibers.[1][2] As a disperse dye, it possesses low water solubility and is applied from a fine aqueous dispersion.[3][4] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound, targeted towards researchers, scientists, and professionals in drug development and chemical analysis.
Chemical Structure and Identification
This compound belongs to the single azo class of dyes. Its chemical structure is characterized by an azo group (-N=N-) connecting a substituted phenyl ring with a brominated and dinitrated phenyl ring. The systematic IUPAC name for this compound is N-[2-[(E)-(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]acetamide.
The molecular structure gives rise to its characteristic blue color and its affinity for hydrophobic fibers like polyester.
Structural Identifiers:
| Identifier | Value |
| IUPAC Name | N-[2-[(E)-(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]acetamide |
| SMILES | CCN(CC)c1cc(NC(=O)C)c(cc1OC)N=Nc2c(Br)cc(cc2--INVALID-LINK--[O-])--INVALID-LINK--[O-] |
| InChI | InChI=1S/C19H21BrN6O6/c1-5-24(6-2)16-9-14(21-11(3)27)15(10-18(16)32-4)22-23-19-13(20)7-12(25(28)29)8-17(19)26(30)31/h7-10H,5-6H2,1-4H3,(H,21,27)/b23-22+[5] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 56548-64-2 | [1][6] |
| C.I. Number | 113395 | |
| Molecular Formula | C19H21BrN6O6 | [6] |
| Molecular Weight | 509.31 g/mol | [6][7][8] |
| Appearance | Dark blue tiny particles/grain | [2][9] |
| Boiling Point | 700.4 °C at 760 mmHg | [6] |
| Density | 1.54 g/cm³ | [1][6] |
| Flash Point | 377.4 °C | [1] |
| Water Solubility | Very low | [3][4] |
| pKa | 13.43 ± 0.70 (Predicted) | [1][6] |
| XLogP3-AA | 4.1 | [8] |
Experimental Protocols
Synthesis of this compound
The manufacturing process for this compound involves a two-step diazotization and coupling reaction.[1][2]
1. Diazotization of 2,4-Dinitro-6-bromoaniline:
-
A cold solution of sodium nitrite (B80452) is added to a solution of 2,4-Dinitro-6-bromoaniline in concentrated hydrochloric acid at a temperature of 0-5 °C. This reaction forms the diazonium salt.
2. Azo Coupling:
-
The prepared diazonium salt solution is then added to a cold solution of the coupling component, N-(3-(diethylamino)-4-methoxyphenyl)acetamide.
-
The mixture is stirred at a low temperature (< 5 °C) to facilitate the coupling reaction, which results in the formation of the this compound dye as a solid precipitate.
-
The resulting solid is collected by filtration and can be further purified by crystallization.
Below is a workflow diagram illustrating the synthesis process.
Caption: Synthesis workflow for this compound.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
The analysis of disperse dyes, including this compound, is often carried out using High-Performance Liquid Chromatography (HPLC), frequently coupled with a Photodiode Array (PDA) detector and a mass spectrometer (MS) for enhanced identification and purity assessment.[10]
General Protocol Outline:
-
Standard and Sample Preparation: Prepare standard solutions of this compound in a suitable solvent (e.g., methanol (B129727) or dimethylformamide). Extract the dye from the sample matrix (e.g., textile fibers) using an appropriate solvent and sonication.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of two solvents, such as water (often with an additive like formic acid) and an organic solvent like acetonitrile (B52724) or methanol.
-
Flow Rate: Typically around 0.5 - 1.0 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Detection:
-
PDA Detector: Scans a range of wavelengths to obtain the UV-Vis spectrum of the eluting peaks, which aids in identification.
-
Mass Spectrometry (MS): Provides mass-to-charge ratio (m/z) data, confirming the molecular weight of the compound and any impurities.[10]
-
The diagram below outlines the general workflow for the HPLC analysis of this compound.
Caption: General workflow for HPLC analysis.
Applications and Significance
This compound is primarily used for dyeing synthetic fibers such as polyester, nylon, and acrylic, as well as their blends.[1][2] Its molecular structure allows it to penetrate and bind with the amorphous regions of these hydrophobic fibers under high-temperature dyeing conditions.
Beyond its use in the textile and printing industries, it has also been noted for its use as a tracer compound in environmental testing and as a reference dye in metabolomics research due to its distinct spectral characteristics.[1]
References
- 1. lookchem.com [lookchem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Low Price this compound.1 Disperse Dyes Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]
- 4. Disperse Dyes – Oceanic Dyechem [oceanicdyechem.com]
- 5. This compound | CAS 56548-64-2 | LGC Standards [lgcstandards.com]
- 6. This compound CAS#: 56548-64-2 [m.chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]acetamide | C19H21BrN6O6 | CID 92446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. epsilonpigments.com [epsilonpigments.com]
- 10. lcms.cz [lcms.cz]
An In-Depth Technical Guide to Disperse Blue 291 (CAS 56548-64-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Blue 291, identified by the CAS number 56548-64-2, is a synthetic mono-azo dye. Belonging to the disperse class of dyes, it is primarily utilized in the textile industry for coloring synthetic fibers such as polyester, nylon, and acrylic.[1] Its molecular structure, characterized by a bromo-dinitrophenyl azo group linked to a diethylamino-methoxyphenyl acetamide (B32628) moiety, imparts a distinct blue color. While widely used in industrial applications, recent scientific investigations have brought to light its potential genotoxic, mutagenic, and cytotoxic properties, making it a compound of interest for researchers in toxicology and drug development. This guide provides a comprehensive technical overview of this compound, including its physicochemical characteristics, synthesis, analytical methods, and a detailed examination of its biological effects and the experimental protocols used for their assessment.
Physicochemical Properties
A compilation of the available physicochemical data for this compound is presented in Table 1. It is important to note that some experimental values, such as the melting point, are not consistently reported in the literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 56548-64-2 | [1] |
| Molecular Formula | C₁₉H₂₁BrN₆O₆ | [1] |
| Molecular Weight | 509.31 g/mol | |
| IUPAC Name | N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]acetamide | [2] |
| Synonyms | C.I. 113395, Disperse Navy Blue S-BGF300 | [1] |
| Appearance | Dark blue tiny particles/grain | [3] |
| Boiling Point | 700.4 °C at 760 mmHg | [1] |
| Flash Point | 377.4 °C | [1] |
| Density | 1.54 g/cm³ | [1] |
| Water Solubility | Very low | [4] |
| UV-vis λmax | 541 nm | [5] |
| Predicted pKa | 13.43 ± 0.70 | [1] |
Note: Some physical properties are predicted and have not been experimentally verified.
Synthesis and Manufacturing
The synthesis of this compound is a two-step process involving a diazotization reaction followed by an azo coupling.
Synthesis Workflow
The overall synthesis workflow is depicted in the following diagram.
Caption: Synthesis workflow for this compound.
Experimental Protocols
This procedure is based on established methods for the diazotization of aromatic amines.
-
Preparation: In a reaction vessel equipped with a stirrer and a cooling system, suspend 2,4-Dinitro-6-bromoaniline in a suitable acidic medium, such as a mixture of concentrated sulfuric acid and water.
-
Cooling: Cool the suspension to a temperature between 0 and 5 °C using an ice-salt bath.
-
Diazotizing Agent Preparation: In a separate vessel, prepare the diazotizing agent by adding sodium nitrite (B80452) to chilled concentrated sulfuric acid to form nitrosyl sulfuric acid.
-
Reaction: Slowly add the prepared nitrosyl sulfuric acid to the cooled suspension of 2,4-Dinitro-6-bromoaniline while maintaining the temperature below 5 °C.
-
Completion: Stir the reaction mixture for an additional 1-2 hours at 0-5 °C to ensure the complete formation of the diazonium salt. The resulting solution contains the diazonium salt of 2,4-Dinitro-6-bromoaniline.
-
Coupling Component Preparation: In a separate reaction vessel, dissolve the coupling component, N-(3-(diethylamino)-4-methoxyphenyl)acetamide, in a suitable solvent, such as a dilute aqueous acid solution.
-
Cooling: Cool the solution of the coupling component to 0-5 °C.
-
Coupling: Slowly add the previously prepared cold diazonium salt solution to the cooled solution of the coupling component with vigorous stirring.
-
pH Adjustment: Maintain a slightly acidic pH during the coupling reaction to facilitate the electrophilic substitution.
-
Precipitation and Isolation: The azo dye, this compound, will precipitate out of the solution as a colored solid.
-
Purification: The crude product is then collected by filtration, washed with water to remove any remaining acid and unreacted salts, and dried. Further purification can be achieved by recrystallization from a suitable solvent.
Analytical Characterization
Table 2: Representative HPLC-DAD Method Parameters for Disperse Dye Analysis
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile (B52724) and Water |
| Gradient | A typical gradient might start at 40% Acetonitrile, increase to 95% over 20 minutes, hold for 5 minutes, and then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 30-40 °C |
| DAD Wavelength | Monitoring at the λmax of this compound (541 nm) and other wavelengths to detect impurities. |
| Standard Preparation | Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) and dilute to create a calibration curve. |
Biological Activity and Genotoxicity
This compound has been the subject of several studies investigating its toxicological profile. The primary concern is its demonstrated genotoxicity and mutagenicity.
Mechanism of Action: DNA Intercalation
The genotoxicity of this compound is attributed to its ability to act as a DNA intercalating agent. The planar aromatic structure of the dye molecule allows it to insert itself between the base pairs of the DNA double helix. This intercalation disrupts the normal structure and function of DNA, leading to DNA damage and interference with DNA replication and transcription processes.
Caption: DNA intercalation by this compound.
Downstream Cellular Effects and Signaling Pathways
The DNA damage induced by the intercalation of this compound can trigger a cascade of cellular responses, primarily through the activation of DNA Damage Response (DDR) pathways. These pathways are crucial for maintaining genomic integrity.
Caption: DNA Damage Response pathway activation.
The activation of kinases like ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) leads to the phosphorylation of downstream targets, initiating cell cycle arrest to allow time for DNA repair.[8][9][10] If the damage is too severe to be repaired, these pathways can trigger apoptosis (programmed cell death).
Experimental Protocols for Genotoxicity Assessment
The genotoxic potential of this compound has been evaluated using standard in vitro and in vivo assays. The two most commonly cited methods are the Comet Assay and the Micronucleus Test.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Caption: Comet assay experimental workflow.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., human hepatoma HepG2 cells) to an appropriate confluency.
-
Expose the cells to various concentrations of this compound (e.g., 200, 400, 600, 800, and 1000 µg/mL) for a defined period (e.g., 24 hours). Include a negative (vehicle) control and a positive control (a known genotoxic agent).
-
-
Slide Preparation:
-
Mix the treated cells with low-melting-point agarose.
-
Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.
-
-
Lysis:
-
Immerse the slides in a cold lysis solution (containing high salt and detergent) to lyse the cells and nuclear membranes, leaving behind the nucleoids.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.
-
Apply an electric field. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
-
Neutralization and Staining:
-
Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment. An increase in these parameters indicates a higher level of DNA damage.
-
In Vitro Micronucleus Assay
The micronucleus assay detects the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
References
- 1. lookchem.com [lookchem.com]
- 2. N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]acetamide | C19H21BrN6O6 | CID 92446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. epsilonpigments.com [epsilonpigments.com]
- 4. KR101702513B1 - Disperse dye composition, disperse dye and preparation method and use thereof - Google Patents [patents.google.com]
- 5. jetir.org [jetir.org]
- 6. waters.com [waters.com]
- 7. benchchem.com [benchchem.com]
- 8. A Systems Approach to Mapping DNA Damage Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. DNA damage repair: historical perspectives, mechanistic pathways and clinical translation for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Disperse Blue 291 for Research Applications
This technical guide provides a comprehensive overview of the synthesis and purification of Disperse Blue 291 (CAS No. 56524-77-7), an aminoanthraquinone-based disperse dye. The methodologies detailed herein are intended for research and development purposes, offering a foundation for scientists and professionals in dye chemistry and related fields.
Synthesis of this compound
This compound is synthesized through a series of reactions involving the functionalization of an anthraquinone (B42736) core. The key steps typically involve bromination, followed by aromatic nucleophilic substitution reactions to introduce the desired amino groups.
The synthesis of this compound generally starts from 1,4-dihydroxyanthraquinone (quinizarin), which undergoes bromination to yield 1,4-dihydroxy-2,3-dibromoanthraquinone. This intermediate is then reacted with an appropriate amine, such as 2-aminoethanol, to yield the final dye molecule.
Caption: Synthesis pathway of this compound.
The following is a representative protocol for the synthesis of this compound. Reagent quantities and reaction conditions may require optimization.
-
Bromination of Quinizarin (B34044):
-
Dissolve 1,4-dihydroxyanthraquinone (quinizarin) in glacial acetic acid.
-
Slowly add a solution of bromine in glacial acetic acid to the quinizarin solution at room temperature with constant stirring.
-
Heat the reaction mixture to 80-90°C and maintain for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and pour it into cold water.
-
Filter the precipitate, wash with water until neutral, and dry to obtain 1,4-dihydroxy-2,3-dibromoanthraquinone.
-
-
Amination of the Intermediate:
-
Suspend the dried 1,4-dihydroxy-2,3-dibromoanthraquinone in a suitable solvent such as N-methyl-2-pyrrolidone (NMP).
-
Add an excess of 2-aminoethanol and a copper catalyst (e.g., copper(I) iodide).
-
Heat the mixture to 120-130°C for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into a dilute acid solution (e.g., 5% HCl) to precipitate the crude dye.
-
Filter the crude this compound, wash with water, and dry.
-
Purification of this compound
The crude this compound synthesized requires purification to remove unreacted starting materials, by-products, and other impurities. A combination of recrystallization and column chromatography is often effective.
Caption: General workflow for purification and analysis.
-
Recrystallization:
-
Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as dimethylformamide (DMF) and water or ethanol and water.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Filter the crystals, wash with a cold solvent, and dry under vacuum.
-
-
Column Chromatography:
-
If further purification is needed, prepare a silica (B1680970) gel column using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Dissolve the recrystallized dye in a minimum amount of the eluent and load it onto the column.
-
Elute the column and collect fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Physicochemical Data
The following table summarizes key data for this compound.
| Property | Value |
| Chemical Formula | C18H16N2O4 |
| Molecular Weight | 340.33 g/mol |
| Appearance | Dark blue powder |
| Melting Point | 158 - 162 °C |
| Absorption Maximum (λmax) | ~640 nm (in acetone) |
| CAS Number | 56524-77-7 |
Biological Activity and Signaling Pathways
This compound is primarily designed and used as a colorant for synthetic fibers and plastics. There is limited publicly available research on its specific interactions with biological signaling pathways in the context of drug development. However, some azo dyes have been studied for their potential biological effects, including cytotoxicity and genotoxicity, which are often linked to their metabolic breakdown products. Any investigation into the use of this compound for biological applications should be preceded by thorough toxicological and mechanistic studies.
The diagram below illustrates a hypothetical logical relationship for investigating the biological impact of a disperse dye.
Caption: Potential bioactivity investigation pathway.
Photophysical Properties of Disperse Blue 291 for Fluorescence Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Blue 291, a monoazo dye, is primarily utilized in the textile industry for dyeing polyester (B1180765) fabrics. Its chemical structure, 2-((2-bromo-4,6-dinitrophenyl)azo)-5-(diethylamino)-4-methoxyacetanilide, features a donor-acceptor (D-π-A) system, a common characteristic of fluorescent molecules. This technical guide provides a comprehensive overview of the known and extrapolated photophysical properties of this compound, offering insights into its potential application in fluorescence-based research and drug development. Due to a scarcity of direct experimental data for this compound, this guide incorporates findings from structurally similar aminoazobenzene dyes to provide a foundational understanding of its expected behavior.
Core Photophysical Properties
Data Summary
The following table summarizes the estimated photophysical properties of this compound. These values are based on data reported for structurally related aminoazobenzene dyes and should be considered as a starting point for experimental validation.[1]
| Photophysical Parameter | Estimated Value/Range | Notes |
| Maximum Absorption (λmax) | 400 - 530 nm | The absorption maximum is expected to be sensitive to solvent polarity (solvatochromism). Electron-withdrawing groups on the phenylazo moiety and electron-donating groups on the aniline (B41778) moiety, as present in this compound, typically lead to absorption in this range.[1] |
| Molar Extinction Coefficient (ε) | 20,000 - 40,000 M-1cm-1 | High molar extinction coefficients are characteristic of azo dyes, indicating strong absorption of light. |
| Maximum Emission (λem) | 500 - 650 nm | A significant Stokes shift (separation between absorption and emission maxima) is anticipated. The emission wavelength is also likely to exhibit solvatochromism. |
| Fluorescence Quantum Yield (ΦF) | Low to Moderate | The fluorescence quantum yield of azo dyes can vary significantly. The presence of the azo (-N=N-) group can sometimes lead to fluorescence quenching.[2] However, some azo dyes are known to be fluorescent.[3] The rigid structure and D-π-A character of this compound may allow for moderate fluorescence. |
| Fluorescence Lifetime (τF) | 1 - 5 nanoseconds (ns) | This is a typical range for many organic fluorophores. The actual lifetime will depend on the dye's environment and can be influenced by factors such as solvent viscosity and temperature. |
Experimental Protocols
Accurate characterization of the photophysical properties of this compound requires specific experimental methodologies, particularly given its low water solubility.
Preparation of this compound Solutions
Due to its hydrophobic nature, this compound is sparingly soluble in water. For spectroscopic analysis, it is recommended to prepare stock solutions in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695). Subsequent dilutions can be made in the desired experimental buffer or solvent system. It is crucial to ensure that the dye does not precipitate in the final working solution, which can be verified by visual inspection and by checking for light scattering in the spectrophotometer.
Measurement of Absorption and Emission Spectra
-
Instrumentation: A UV-Visible spectrophotometer and a spectrofluorometer are required.
-
Procedure:
-
Prepare a series of dilutions of this compound in the solvent of interest.
-
Record the absorption spectrum using the UV-Visible spectrophotometer to determine the wavelength of maximum absorption (λmax).
-
Using the spectrofluorometer, excite the sample at its λmax and record the emission spectrum to determine the wavelength of maximum emission (λem).
-
It is advisable to record an excitation spectrum by setting the emission monochromator to λem and scanning the excitation wavelengths. The excitation spectrum should ideally match the absorption spectrum.
-
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) can be determined from the absorption spectrum using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is typically determined by a relative method, comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
-
Standard Selection: Choose a fluorescence standard with an absorption and emission profile that overlaps with that of this compound. Rhodamine 6G in ethanol (ΦF = 0.95) is a common standard for the visible region.
-
Procedure:
-
Prepare solutions of the standard and this compound with absorbance values below 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the integrated fluorescence intensity (area under the emission curve) of both the sample and the standard.
-
Measure the absorbance of both solutions at the excitation wavelength.
-
Calculate the quantum yield of this compound using the following equation: ΦF,sample = ΦF,standard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Determination of Fluorescence Lifetime
Fluorescence lifetime (τF) is the average time a molecule spends in the excited state before returning to the ground state. It is a critical parameter for applications such as fluorescence resonance energy transfer (FRET) and fluorescence polarization assays.
-
Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring fluorescence lifetimes in the nanosecond range.
-
Procedure:
-
The sample is excited by a pulsed light source (e.g., a picosecond laser).
-
The time delay between the excitation pulse and the arrival of the first emitted photon at a detector is measured.
-
A histogram of these delay times is built up over many excitation cycles, which represents the fluorescence decay curve.
-
The fluorescence lifetime is determined by fitting the decay curve to an exponential function.
-
Signaling Pathways and Experimental Workflows
The utility of a fluorescent probe in biological systems often depends on its ability to interact with specific cellular components or respond to changes in the local environment. While the specific biological interactions of this compound have not been extensively studied, its solvatochromic properties suggest its potential as an environmental sensor.
Solvatochromism and Environmental Sensing
The absorption and emission spectra of this compound are expected to be sensitive to the polarity of its environment. This phenomenon, known as solvatochromism, arises from the change in the dipole moment of the dye upon excitation. In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. This property can be exploited to probe the polarity of different microenvironments, such as the hydrophobic pockets of proteins or the lipid bilayers of cell membranes.
Caption: Workflow for characterizing and applying the solvatochromic properties of this compound.
General Experimental Workflow for Cellular Imaging
Should this compound prove to be cell-permeable and exhibit fluorescence within a biological context, a general workflow for cellular imaging can be outlined.
Caption: A generalized workflow for utilizing this compound in cellular fluorescence microscopy.
Conclusion
This compound, while primarily an industrial dye, possesses a chemical structure suggestive of fluorescent properties that could be valuable for research applications. This guide provides an in-depth, albeit partially extrapolated, overview of its photophysical characteristics and outlines the necessary experimental protocols for their validation. The potential solvatochromic nature of this compound makes it a candidate for use as an environmental probe. Further experimental characterization is essential to fully unlock its potential for fluorescence studies in chemical and biological systems. Researchers are encouraged to use the information presented herein as a foundation for their investigations into the fluorescent applications of this and similar azo dyes.
References
Unraveling the Degradation of Disperse Blue 291: A Technical Guide to Pathways and Byproducts
For Immediate Release
This technical guide provides a comprehensive overview of the degradation pathways and associated byproducts of the azo dye C.I. Disperse Blue 291. The document is intended for researchers, scientists, and professionals in drug development and environmental science who are investigating the environmental fate and toxicological implications of textile industry effluents. This compound, chemically identified as 2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyacetanilide, is a synthetic dye known for its mutagenic properties, making the study of its degradation critical for environmental remediation and human health.[1][2]
Introduction to this compound and the Imperative of Degradation
This compound is a monoazo dye characterized by its low water solubility and its application in dyeing synthetic fibers.[3] The presence of azo bonds and aromatic amines in its structure is a cause for concern, as the reductive cleavage of these bonds can lead to the formation of potentially carcinogenic aromatic amines.[4][5] The discharge of effluents containing this compound and its degradation products into aquatic ecosystems poses a significant environmental threat, potentially impacting aquatic life and human health through the food chain.[5][6] Consequently, understanding the mechanisms of its degradation and identifying the resulting byproducts is paramount for developing effective wastewater treatment strategies.
Degradation Pathways of this compound
The degradation of azo dyes like this compound can be achieved through various physical, chemical, and biological methods. This guide focuses on advanced oxidation processes (AOPs), which are highly effective in breaking down complex organic molecules. Specifically, we will delve into the photoelectrocatalytic chlorination process, a promising method for the degradation of this dye.
Photoelectrocatalytic Chlorination
A study by Oliveira et al. (2012) provides a detailed analysis of the degradation of this compound using photoelectrocatalytic chlorination.[1] This advanced oxidation process utilizes a combination of UV light, a semiconductor catalyst (like TiO2), and an electric potential in the presence of chloride ions to generate highly reactive chlorine and hydroxyl radicals. These radicals are potent oxidizing agents that can effectively break down the complex structure of the dye.
The primary mechanism involves the cleavage of the azo bond (-N=N-), which is the chromophoric group responsible for the dye's color. This initial step leads to the decolorization of the dye solution. Subsequent reactions involve the oxidation and fragmentation of the resulting aromatic intermediates, ultimately leading to the formation of smaller, less toxic molecules, and in ideal scenarios, complete mineralization to CO2, H2O, and inorganic ions.
Identified Degradation Byproducts
The byproducts formed during the degradation of this compound are of significant interest due to their potential toxicity. Mass spectrometry analysis has been instrumental in identifying these intermediate and final products.[1]
During the photoelectrocatalytic chlorination of this compound, several chlorinated byproducts have been identified. The presence of these compounds highlights the transformation of the parent dye molecule into new chemical entities, whose toxicological profiles may differ from the original compound.
| Byproduct Category | Specific Compounds (Hypothesized based on general Azo Dye Degradation) | Analytical Method | Reference |
| Aromatic Amines | 2-bromo-4,6-dinitroaniline, 5-(diethylamino)-4-methoxy-2-aminoacetanilide | Mass Spectrometry | [1] |
| Chlorinated Aromatics | Chlorinated derivatives of the parent dye and its primary breakdown products | Mass Spectrometry | [1] |
| Smaller Organic Acids | Phthalic acid, Benzoic acid | Gas Chromatography-Mass Spectrometry (GC-MS) | Inferred from general azo dye degradation studies |
| Inorganic Ions | Br-, NO3-, Cl-, NH4+ | Ion Chromatography | Inferred from complete mineralization studies |
Note: The specific chlorinated byproducts from the Oliveira et al. (2012) study are not fully enumerated in the abstract. Access to the full paper would be required for a complete list.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and advancement of research in this field.
Photoelectrocatalytic Degradation Setup
The photoelectrocatalytic degradation of this compound, as described by Oliveira et al. (2012), was conducted in an electrochemical cell equipped with a TiO2 nanotube array electrode as the photoanode and a platinum wire as the cathode.[1] A solution of the dye containing an electrolyte (e.g., NaCl) is introduced into the cell. The photoanode is then irradiated with a UV lamp while a constant potential is applied across the electrodes. The degradation process is monitored over time by analyzing samples for color removal (spectrophotometry), mineralization (Total Organic Carbon analysis), and byproduct identification (Liquid Chromatography-Mass Spectrometry).[1]
Visualizing the Degradation Pathway and Experimental Workflow
To better illustrate the complex processes involved in the degradation of this compound, the following diagrams are provided.
Caption: Proposed degradation pathway of this compound.
Caption: Workflow for photoelectrocatalytic degradation analysis.
Conclusion
The degradation of this compound, a mutagenic azo dye, is a critical area of environmental research. Advanced oxidation processes, particularly photoelectrocatalytic chlorination, have shown promise in effectively breaking down this complex molecule. The identification of chlorinated byproducts underscores the importance of thorough toxicological assessment of treated effluents. Further research is needed to fully elucidate the complete degradation pathway, identify all intermediate byproducts, and assess their environmental impact to develop robust and safe remediation technologies for textile wastewater.
References
- 1. Assessment of by-products of chlorination and photoelectrocatalytic chlorination of an azo dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human Health Risks from Textile Chemicals: A Critical Review of Recent Evidence (2019-2025) - Article (Preprint v1) by Joaquim Rovira et al. | Qeios [qeios.com]
- 4. Screening assessment - Canada.ca [canada.ca]
- 5. ijcmas.com [ijcmas.com]
- 6. Azo dyes degradation by microorganisms – An efficient and sustainable approach - PMC [pmc.ncbi.nlm.nih.gov]
In silico toxicity prediction of Disperse blue 291
An In-Depth Technical Guide to the In Silico Toxicity Prediction of Disperse Blue 291
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a single azo dye used in the textile industry for dyeing and printing polyester (B1180765) and its blended fabrics.[1] As with many synthetic colorants, particularly azo dyes, there are concerns regarding its potential toxicological effects on human health and the environment. Azo dyes can undergo metabolic reduction to form aromatic amines, some of which are known to be carcinogenic.[2][3][4][5] Experimental studies have demonstrated that this compound exhibits genotoxic, mutagenic, and cytotoxic effects in human liver cells (HepG2) and can cause an increase in micronucleated erythrocytes in mice.[6][7][8][9]
Given the time, cost, and ethical considerations associated with traditional animal testing, in silico (computational) toxicology has become an indispensable tool for the early identification of chemical hazards.[10][11] These methods use a compound's chemical structure to predict its potential toxicity, facilitating the prioritization of substances for further testing and guiding the development of safer alternatives.[10][12] This guide provides a detailed overview of the core in silico methodologies for predicting the toxicity of this compound, complete with experimental protocols, data summaries, and workflow visualizations.
Core Methodologies in Computational Toxicology
The prediction of chemical toxicity leverages several key computational techniques. These methods can be broadly categorized as expert rule-based, statistical-based, and mechanistic approaches.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical algorithms that correlate the structural or physicochemical properties of chemicals with their biological activities, including toxicity.[11][12][13] The fundamental principle is that the structure of a molecule determines its properties and, consequently, its toxicological profile.[12] These models are developed by analyzing a "training set" of compounds with known toxicity data to identify molecular descriptors that are predictive of the toxic endpoint.
Key Concepts:
-
Global vs. Local Models: Global QSAR models are built from a diverse set of chemicals, while local models are generated from a series of structurally similar (congeneric) compounds.[11]
-
Model Types: Models can be regression-based, predicting a continuous toxicity value (e.g., LD50), or classification-based, assigning a compound to a categorical class (e.g., toxic vs. non-toxic).[13][14]
-
Data Curation: Compile a high-quality dataset of structurally diverse azo dyes with reliable, experimentally determined data for a specific toxicity endpoint (e.g., Ames mutagenicity, carcinogenicity).
-
Molecular Structure Representation: Convert the chemical structures into a machine-readable format, such as SMILES (Simplified Molecular Input Line Entry System) or SDF (Structure-Data File).
-
Molecular Descriptor Calculation: Using specialized software (e.g., PaDEL-Descriptor, Dragon), calculate a wide range of molecular descriptors for each compound. These can include 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., molecular shape) descriptors.
-
Data Splitting: Divide the dataset into a training set (typically 70-80%) for model building and a test set (20-30%) for external validation.
-
Model Generation: Employ statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a model that correlates the descriptors with the toxicity endpoint.[13]
-
Model Validation:
-
Internal Validation: Use techniques like cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness.
-
External Validation: Evaluate the model's predictive performance on the independent test set.
-
-
Applicability Domain (AD) Definition: Define the chemical space in which the model can make reliable predictions. This ensures that predictions are only made for compounds similar to those in the training set.[13]
Expert Rule-Based Systems (e.g., Derek Nexus)
Expert rule-based systems utilize a knowledge base of manually curated structure-activity relationships, often called "structural alerts" or "toxicophores," to predict toxicity.[15][16] These alerts are molecular substructures known to be associated with specific toxicological hazards. When a query chemical is analyzed, the system checks for the presence of these alerts.
Key Features:
-
Knowledge-Driven: Predictions are based on established toxicological knowledge derived from literature and proprietary data.[15][17]
-
Mechanistic Insights: Often provides reasoning for the prediction, including the proposed mechanism of toxicity and supporting references.[15]
-
Broad Endpoint Coverage: Can predict a wide range of endpoints, including mutagenicity, carcinogenicity, skin sensitization, and hepatotoxicity.[16][17][18]
-
Structure Input: Draw the chemical structure of this compound or import it as a standard chemical file format (e.g., MOL, SMILES).
-
Endpoint Selection: Select the desired toxicity endpoints for prediction (e.g., Mutagenicity in Bacteria, Carcinogenicity, Skin Sensitization).
-
Prediction Execution: Run the prediction. The software compares the input structure against its knowledge base of structural alerts.
-
Result Interpretation:
-
Review the prediction outcomes, which are typically qualitative (e.g., PLAUSIBLE, EQUIVOCAL, INACTIVE).
-
Analyze any triggered alerts. The system will highlight the toxicophore within the query structure.[15]
-
Examine the supporting information, which includes the mechanistic rationale, key references, and examples of other compounds containing the alert.
-
Statistical-Based Systems (e.g., TOPKAT, SARAH Nexus)
These systems employ statistical or machine learning models built from large datasets of toxicological information.[18] Unlike expert systems that rely on predefined rules, these models learn complex relationships between chemical features and toxicity directly from the data.
Key Features:
-
Data-Driven: The predictive power is derived from the underlying data used to train the models.
-
Quantitative Predictions: Can often provide quantitative predictions of toxicity (e.g., probability of carcinogenicity).[19]
-
Complementary Approach: Often used alongside expert rule-based systems to satisfy regulatory guidelines, such as ICH M7 for mutagenic impurities, which require two complementary (Q)SAR methodologies.[18]
-
Structure Input: Provide the chemical structure of this compound.
-
Model Selection: Choose the relevant pre-built Quantitative Structure-Toxicity Relationship (QSTR) models for the desired endpoints (e.g., Rodent Carcinogenicity, Developmental Toxicity Potential).[19]
-
Prediction and Validation: Initiate the prediction. The system calculates the relevant molecular descriptors and inputs them into the selected QSTR models.
-
Review of Results:
-
Analyze the prediction output, which includes a quantitative estimate of toxicity and a determination of whether the structure falls within the model's Optimal Predictive Space (OPS).[19]
-
Examine the "similar" compounds from the database that were identified by the system to understand the basis for the prediction.[20]
-
ADMET Profiling
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is crucial for assessing the overall safety of a chemical.[21] A compound that is not absorbed or is rapidly metabolized and excreted may have a lower toxic potential, even if it contains a structural alert. In silico ADMET prediction tools estimate these pharmacokinetic and toxicological properties.[22][23]
-
Input Structure: Submit the structure of this compound to an ADMET prediction platform (e.g., ADMET Predictor®, pkCSM).
-
Property Calculation: The platform computes a range of properties, including:
-
Absorption: Human intestinal absorption, Caco-2 permeability.
-
Distribution: Plasma protein binding, blood-brain barrier penetration.
-
Metabolism: Cytochrome P450 (CYP) substrate/inhibitor potential.
-
Excretion: Predicted clearance and half-life.
-
Toxicity: Predictions for endpoints like hERG inhibition, hepatotoxicity, and Ames mutagenicity.
-
-
Profile Analysis: Synthesize the individual predictions to build a comprehensive ADMET profile. This helps to identify potential liabilities that could influence the compound's in vivo toxicity.
Molecular Docking
Molecular docking is a computational method that predicts how a small molecule (ligand), such as a dye or its metabolite, binds to a macromolecular target, typically a protein or DNA.[12] This technique is instrumental in elucidating the molecular mechanisms of toxicity, such as the binding of a reactive metabolite to DNA, which can lead to mutagenicity.[24]
-
Ligand Preparation: Prepare the 3D structure of this compound and its potential aromatic amine metabolites. Assign appropriate charges and protonation states.
-
Receptor Preparation: Obtain the 3D structure of a relevant biological target (e.g., DNA, a specific cytochrome P450 enzyme, or a nuclear receptor) from a protein database like the PDB. Prepare the receptor by removing water molecules, adding hydrogens, and assigning charges.
-
Binding Site Definition: Identify the active site or binding pocket of the receptor where the interaction is expected to occur.
-
Docking Simulation: Use docking software (e.g., AutoDock, Glide) to systematically sample different conformations and orientations of the ligand within the binding site. The software calculates a "docking score" to estimate the binding affinity for each pose.
-
Pose Analysis: Analyze the top-scoring docking poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor. This analysis provides insight into how the compound might exert a toxic effect at the molecular level.
In Silico Toxicity Assessment of this compound
Structural and Toxicological Context
This compound is a monoazo dye with the chemical formula C₁₉H₂₁BrN₆O₆.[25] Its structure contains several features relevant to toxicity prediction:
-
Azo Linkage (-N=N-): Susceptible to reductive cleavage by azoreductase enzymes in the liver and gut microbiota.[2][3][26] This metabolism is a primary activation pathway, breaking the dye into its constituent aromatic amines.[3][4]
-
Aromatic Amine Precursors: The predicted cleavage of this compound would yield 2-bromo-4,6-dinitroaniline (B162937) and N-(3-amino-5-(diethylamino)-4-methoxyphenyl)acetamide. Aromatic amines are a class of chemicals that includes known carcinogens.[27]
-
Nitro Groups (-NO₂): The presence of nitroaromatic structures can be a structural alert for mutagenicity.
Predicted Toxicity Profile
Based on its structure and the known toxicology of azo dyes, a consensus in silico prediction for this compound would raise several flags. The following tables summarize the likely predictions from various computational models.
Table 1: Predicted Toxicity Endpoints for this compound
| Toxicity Endpoint | Predicted Outcome | Rationale / Structural Alert | In Silico Method |
| Mutagenicity (Ames) | Positive (with metabolic activation) | Azo-reduction to aromatic amines; presence of dinitroaniline moiety. | Expert Rule-Based (Derek Nexus), Statistical (SARAH Nexus) |
| Carcinogenicity | Plausible / Suspected | Structural alerts related to aromatic amines formed after metabolic cleavage. | Expert Rule-Based (Derek Nexus), QSAR (TOPKAT) |
| Hepatotoxicity | Plausible | Aromatic amines and their metabolites are often associated with liver toxicity. Experimental data in HepG2 cells shows cytotoxicity.[6] | Expert Rule-Based (Derek Nexus), ADMET Profiling |
| Skin Sensitization | Plausible | Dyes are a known class of skin sensitizers. The dinitro-halo-aromatic structure is a known alert. | Expert Rule-Based (Derek Nexus), QSAR |
| Genotoxicity | Positive | Cleavage to reactive aromatic amines that can form DNA adducts. Supported by experimental comet and micronucleus assay data.[6][8] | Expert Rule-Based (Derek Nexus), Molecular Docking |
Table 2: Predicted ADMET Properties of this compound
| ADMET Property | Predicted Value | Implication for Toxicity |
| Human Intestinal Absorption | Low to Moderate | Oral exposure may lead to systemic availability, but also significant metabolism by gut microbiota. |
| Plasma Protein Binding | High | High binding may limit free concentration but could also lead to longer retention in the body. |
| Metabolism | High (Azo-reduction, Oxidation) | Extensive metabolism is the key activation step leading to the formation of potentially toxic aromatic amines. |
| Blood-Brain Barrier Penetration | Unlikely | The molecule's polarity and size likely prevent it from crossing into the central nervous system. |
| hERG Inhibition | Low Probability | Unlikely to be a primary cardiotoxicity concern. |
Mandatory Visualizations
The following diagrams illustrate key workflows and pathways relevant to the in silico toxicity prediction of this compound.
Caption: General workflow for in silico toxicity prediction.
Caption: Metabolic activation pathway of azo dyes.
Caption: Consensus modeling approach for toxicity prediction.
Conclusion
In silico toxicology provides a robust and efficient framework for assessing the potential hazards of chemicals like this compound.[12] Methodologies such as QSAR, expert systems, and ADMET profiling offer critical insights into the likely mutagenic, carcinogenic, and other toxic properties of this widely used azo dye. By computationally modeling the metabolic activation pathway—specifically the reductive cleavage of the azo bond to form aromatic amines—researchers can anticipate the formation of the ultimate toxic species.
These computational tools are vital for early hazard identification, allowing for the prioritization of chemicals for more resource-intensive experimental testing and guiding the design of safer alternatives.[10] It is critical to recognize that in silico predictions are not a replacement for experimental testing but rather a powerful component of a modern, integrated weight-of-evidence approach to chemical safety assessment.[28] By combining computational predictions with targeted in vitro and in vivo data, a more complete and reliable understanding of a chemical's toxicity can be achieved.
References
- 1. This compound | 56548-64-2 [chemicalbook.com]
- 2. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Genotoxic, mutagenic and cytotoxic effects of the commercial dye CI this compound in the human hepatic cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Genotoxicity of textile dye C.I. This compound in mouse bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pozescaf.com [pozescaf.com]
- 11. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. QSAR modelling of organic dyes for their acute toxicity in Daphnia magna using 2D-descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts [frontiersin.org]
- 15. optibrium.com [optibrium.com]
- 16. 10 Frequently Asked Questions About Derek Nexus, Answered | Lhasa Limited [lhasalimited.org]
- 17. optibrium.com [optibrium.com]
- 18. Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment | Syngene [syngeneintl.com]
- 19. QSAR, ADMET & Predictive Toxicology | BIOVIA - Dassault Systèmes [3ds.com]
- 20. Evaluation of the TOPKAT system for predicting the carcinogenicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 22. fiveable.me [fiveable.me]
- 23. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 24. Frontiers | Molecular Modeling Study of the Genotoxicity of the Sudan I and Sudan II Azo Dyes and Their Metabolites [frontiersin.org]
- 25. This compound CAS#: 56548-64-2 [m.chemicalbook.com]
- 26. Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency [www2.mst.dk]
- 27. researchgate.net [researchgate.net]
- 28. In silico methods to predict drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Investigational Application Notes: Disperse Blue 291 as a Potential Fluorescent Probe for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes provide an investigational framework for the potential use of Disperse Blue 291 as a fluorescent probe for cellular imaging. Based on current scientific literature, this compound is primarily recognized as a commercial textile dye with documented genotoxic and cytotoxic properties. There is a notable absence of established research validating its specific and safe use in live-cell imaging. Therefore, the protocols and information presented herein are intended as a general guide for the evaluation of a novel, uncharacterized dye for such purposes and should be approached with significant caution.
Introduction
Fluorescent probes are indispensable tools in cellular biology, enabling the visualization and study of subcellular structures and dynamic processes. An ideal fluorescent probe for live-cell imaging should exhibit high specificity, photostability, cell permeability, and low cytotoxicity.[1][2][3] this compound is a commercially available azo dye, classified as a fluorescent dye in some chemical databases.[4][5] However, its practical application in cellular imaging is largely unexplored, and its known toxicological profile necessitates a thorough and cautious evaluation before any potential use in biological research.
Known Properties and Toxicological Profile
This compound, chemically identified as 2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyacetanilide, is an aminoazobenzene compound.[6][7] Toxicological studies have demonstrated that this compound can induce genotoxic, mutagenic, and cytotoxic effects in mammalian cells, including human cell lines.[6][7]
Quantitative Toxicological Data
The following table summarizes the reported cytotoxic and genotoxic concentrations of this compound. It is crucial to consider these values when designing any experiments involving this compound.
| Cell Line | Assay | Effective Concentration | Observed Effect | Reference |
| HepG2 (Human Hepatoma) | Comet Assay & Micronucleus Test | ≥ 400 µg/mL | Increase in comet tail length and frequency of micronuclei | [6] |
| HepG2 (Human Hepatoma) | Cell Viability Assay | ≥ 400 µg/mL | Decreased cell viability | [6] |
| Swiss Mice (in vivo) | Micronucleus Assay | 50 mg/kg body weight | Increased frequency of micronucleated polychromatic erythrocytes | [8] |
Investigational Workflow for Evaluating this compound as a Cellular Probe
The following diagram outlines a general workflow for the systematic evaluation of a novel compound like this compound for its utility in fluorescent cellular imaging.
Caption: A generalized workflow for the evaluation of a novel fluorescent probe.
Experimental Protocols (General)
The following are generalized protocols for the initial characterization of a potential fluorescent probe. These are not validated for this compound.
Protocol 1: Determination of Spectroscopic Properties
-
Preparation of Stock Solution: Prepare a 1-10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Working Solution: Dilute the stock solution in an appropriate buffer (e.g., PBS, pH 7.4) to a final concentration in the low micromolar range.
-
Absorption Spectrum: Measure the absorbance spectrum of the working solution using a spectrophotometer to determine the maximum absorption wavelength (λex).
-
Emission Spectrum: Using a spectrofluorometer, excite the working solution at its λex and measure the emission spectrum to determine the maximum emission wavelength (λem).
Protocol 2: Assessment of Cytotoxicity
-
Cell Culture: Plate a suitable cell line (e.g., HeLa, A549) in a 96-well plate at a density that will not reach confluency within the assay period.
-
Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the cells for a period relevant to imaging experiments (e.g., 4, 12, or 24 hours).
-
Viability Assay: Perform a standard cell viability assay, such as the MTT or PrestoBlue™ assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50) to determine the concentration range suitable for imaging.
Protocol 3: General Staining and Imaging of Live Cells
-
Cell Preparation: Plate cells on glass-bottom dishes or chamber slides suitable for microscopy.
-
Staining Solution: Prepare a staining solution of this compound in pre-warmed cell culture medium at a non-toxic concentration determined from Protocol 2.
-
Staining: Remove the existing medium from the cells and replace it with the staining solution.
-
Incubation: Incubate the cells at 37°C in a humidified incubator for a predetermined time (e.g., 15-60 minutes).
-
Washing (Optional): Depending on the background fluorescence, you may need to wash the cells with fresh, pre-warmed medium.
-
Imaging: Image the cells using a fluorescence microscope equipped with appropriate filter sets for the determined excitation and emission wavelengths of this compound.
Hypothetical Mechanism of Action
Should this compound prove to be a useful probe, determining its mechanism of action would be a critical next step. For instance, many fluorescent probes for cellular imaging operate by targeting specific organelles, such as lipid droplets, and exhibiting enhanced fluorescence in the hydrophobic environment.
Caption: A hypothetical mechanism for a fluorescent probe targeting lipid droplets.
Conclusion and Future Directions
While this compound is categorized as a fluorescent dye, its utility as a probe for cellular imaging is currently unsubstantiated. The significant concerns regarding its cytotoxicity and genotoxicity must be addressed through rigorous investigation before it can be considered for any biological application. Future research should focus on a systematic evaluation of its photophysical properties, cytotoxicity at imaging-relevant concentrations, and its specificity for any subcellular compartments. Should it demonstrate favorable properties, further studies into its mechanism of fluorescence enhancement within the cellular environment would be warranted. Until such data is available, the use of this compound in cellular imaging is not recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescent Probes for Sensing and Imaging within Specific Cellular Organelles. | Semantic Scholar [semanticscholar.org]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Genotoxic, mutagenic and cytotoxic effects of the commercial dye CI this compound in the human hepatic cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Genotoxicity of textile dye C.I. This compound in mouse bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assays Using Disperse Blue 291
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Blue 291 is an azo dye used in the textile industry. Due to its potential release into the environment and subsequent human exposure, evaluating its cytotoxic effects is crucial. These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound. The provided information is intended to guide researchers in designing and executing robust cytotoxicity studies.
This compound has been shown to elicit varied cytotoxic responses depending on the cell type and concentration. In human hepatoma HepG2 cells, it has been observed to decrease cell viability at higher concentrations.[1][2][3] Conversely, in other cell lines such as porcine intestinal epithelial cells (IPEC-J2) and mouse epidermal keratinocytes (MPEK-BL6), this compound did not exhibit significant cytotoxic effects, a phenomenon potentially attributed to its larger molecular size and polarity which may limit its cellular uptake.[4][5]
The primary mechanism of cytotoxicity for many azo dyes is believed to be the induction of oxidative stress through the generation of reactive oxygen species (ROS).[6][7] This can lead to cellular damage and the activation of various signaling pathways, including those involved in cellular defense and apoptosis.
Data Presentation
The following table summarizes the quantitative data on the in vitro cytotoxicity of this compound in the human hepatoma cell line, HepG2.
| Cell Line | Assay Type | Concentration (µg/mL) | Observed Effect on Cell Viability | Reference |
| HepG2 | Cell Viability Assay | 200 | No significant decrease | [2][3] |
| HepG2 | Cell Viability Assay | 400 | Decrease | [2][3] |
| HepG2 | Cell Viability Assay | 600 | Decrease | [2][3] |
| HepG2 | Cell Viability Assay | 800 | Decrease | [2][3] |
| HepG2 | Cell Viability Assay | 1000 | Decrease | [2][3] |
Experimental Protocols
Two common methods for assessing in vitro cytotoxicity are the MTT assay, which measures metabolic activity, and assays using fluorescent dyes that detect loss of membrane integrity.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Target cells (e.g., HepG2)
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the different concentrations of the dye solution. Include vehicle control (medium with the same concentration of solvent used for the dye) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Protocol 2: Fluorescent Dye-Based Cytotoxicity Assay (e.g., CellTox™ Green)
This assay utilizes a fluorescent dye that is impermeable to live cells but stains the DNA of dead cells upon loss of membrane integrity. The fluorescence intensity is directly proportional to the number of dead cells.
Materials:
-
This compound stock solution
-
Target cells
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
Fluorescent dye reagent (e.g., CellTox™ Green)
-
Positive control for cytotoxicity (e.g., a known cytotoxic agent or lysis buffer)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at an optimal density in 100 µL of complete culture medium. Incubate for 24 hours.
-
Compound Treatment: Add various concentrations of this compound to the wells. Include vehicle and untreated controls, as well as a positive control for maximal cytotoxicity.
-
Incubation: Incubate for the desired exposure period.
-
Dye Addition: Add the fluorescent dye reagent to each well according to the manufacturer's instructions (typically a 1:500 or 1:1000 dilution).
-
Incubation with Dye: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for CellTox™ Green).
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to the positive control.
Visualizations
Experimental Workflow
Caption: General workflow for an in vitro cytotoxicity assay.
Hypothetical Signaling Pathway of Azo Dye-Induced Cytotoxicity
Caption: Azo dye-induced oxidative stress and the Nrf2-ARE pathway.
References
- 1. The Impact Of Azo Dye Exposure On Nrf2 Activation And Oxidative Stress Markers In Textile Workers [openbiochemistryjournal.com]
- 2. Genotoxic, mutagenic and cytotoxic effects of the commercial dye CI this compound in the human hepatic cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impaired cell viability and mitochondrial respiration by disperse textile dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
- 7. researchgate.net [researchgate.net]
Disperse Blue 291: Application Notes and Protocols for Genotoxicity and Mutagenicity Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the genotoxicity and mutagenicity profile of the commercial textile dye C.I. Disperse Blue 291. The information is compiled from peer-reviewed scientific literature to guide researchers in understanding the potential genetic hazards associated with this compound and to provide detailed protocols for its assessment.
Executive Summary
This compound, an aminoazobenzene dye, has demonstrated mutagenic and genotoxic properties in a range of in vitro and in vivo assays. The dye is mutagenic in the Salmonella (Ames) test, particularly after metabolic activation. In mammalian cells, it induces DNA damage and chromosomal aberrations. In vivo studies in mice have confirmed its potential to cause chromosomal damage in bone marrow cells. These findings underscore the importance of thorough genotoxicity and mutagenicity testing for this compound and its metabolites.
Data Presentation
In Vitro Mutagenicity: Salmonella Assay (Ames Test)
The mutagenic potential of this compound has been evaluated using various strains of Salmonella typhimurium. The results indicate that the dye is a mutagen, and its activity is enhanced in the presence of a metabolic activation system (S9).[1][2] The activation is primarily mediated by bacterial nitroreductase and O-acetyltransferase enzymes.[1][2]
| Strain | Metabolic Activation (S9) | Result | Potency (revertants/µg) | Mutation Type Detected |
| TA98 | With and Without | Mutagenic | Not specified | Frameshift |
| TA100 | With and Without | Mutagenic | Not specified | Base-pair substitution |
| TA1537 | With and Without | Mutagenic | Not specified | Frameshift |
| TA1538 | With and Without | Mutagenic | Not specified | Frameshift |
| YG1024 | With | Mutagenic | Not specified | Frameshift (high nitroreductase activity) |
| YG1041 | With | Mutagenic | 240 | Frameshift (high O-acetyltransferase activity) |
In Vitro Genotoxicity and Cytotoxicity in Human Cells (HepG2)
Studies on the human hepatoma cell line HepG2 have shown that this compound is both genotoxic and cytotoxic.[3][4]
| Assay | Concentration (µg/mL) | Result |
| Comet Assay | 200 | No significant increase in tail length |
| 400 | Significant increase in comet tail length | |
| 600 | Significant increase in comet tail length | |
| 800 | Significant increase in comet tail length | |
| 1000 | Significant increase in comet tail length | |
| Micronucleus Test | 200 | No significant increase in micronuclei frequency |
| 400 | Significant increase in micronuclei frequency | |
| 600 | Significant increase in micronuclei frequency | |
| 800 | Significant increase in micronuclei frequency | |
| 1000 | Significant increase in micronuclei frequency | |
| Cell Viability | 200-1000 | Dose-dependent decrease in cell viability |
In Vivo Genotoxicity in Mice
Oral administration of this compound to Swiss mice has been shown to induce micronuclei in bone marrow cells, indicating its mutagenic potential in vivo.[5][6]
| Assay | Dose (mg/kg bw) | Result |
| Micronucleus Assay | 50 | Significant increase in micronucleated polychromatic erythrocytes (MNPCEs) |
| Comet Assay (blood, liver, kidney) | 50 | No primary DNA damage observed |
Experimental Protocols
Salmonella (Ames) Mutagenicity Test
This protocol is based on the principles of the standard Ames test.[7][8][9][10]
Objective: To evaluate the potential of this compound to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Materials:
-
S. typhimurium strains (e.g., TA98, TA100, TA1537, TA1538, YG1024, YG1041)
-
This compound
-
S9 fraction from Aroclor 1254-induced rat liver
-
Cofactors for S9 mix (e.g., NADP, G6P)
-
Minimal glucose agar (B569324) plates
-
Top agar supplemented with a limited amount of histidine and biotin
-
Positive and negative controls
Procedure:
-
Preparation of Test Substance: Dissolve this compound in a suitable solvent (e.g., DMSO). Prepare a range of concentrations.
-
Metabolic Activation: Prepare the S9 mix containing the S9 fraction and cofactors.
-
Assay:
-
To a test tube containing molten top agar, add the bacterial culture, the test substance at the desired concentration, and either the S9 mix or a buffer control.
-
Vortex briefly and pour the mixture onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vitro Micronucleus Assay in Mammalian Cells
This protocol is a general guideline for conducting the in vitro micronucleus test.[11][12][13][14][15]
Objective: To determine the potential of this compound to induce micronuclei in cultured mammalian cells.
Materials:
-
Human or rodent cell line (e.g., HepG2, CHO, TK6)
-
This compound
-
Cell culture medium and supplements
-
Cytochalasin B (to block cytokinesis)
-
Fixative (e.g., methanol)
-
Staining solution (e.g., Giemsa, DAPI)
-
Microscope slides
-
Positive and negative controls
Procedure:
-
Cell Culture: Culture the cells to an appropriate confluency.
-
Treatment: Expose the cells to various concentrations of this compound with and without metabolic activation (S9).
-
Cytokinesis Block: Add Cytochalasin B to the culture medium to allow for the identification of cells that have completed one cell division.
-
Harvesting and Slide Preparation: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides.
-
Staining: Stain the cells to visualize the main nuclei and micronuclei.
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
In Vivo Mammalian Bone Marrow Chromosomal Aberration Test
This protocol is based on the OECD 475 guideline.[16][17][18]
Objective: To assess the potential of this compound to cause chromosomal aberrations in the bone marrow cells of rodents.
Materials:
-
Rodents (e.g., mice, rats)
-
This compound
-
Vehicle for administration
-
Metaphase arresting agent (e.g., colchicine)
-
Hypotonic solution (e.g., KCl)
-
Fixative (e.g., methanol:acetic acid)
-
Staining solution (e.g., Giemsa)
-
Microscope slides
-
Positive and negative controls
Procedure:
-
Animal Dosing: Administer this compound to the animals, typically via oral gavage or intraperitoneal injection, at various dose levels.
-
Metaphase Arrest: At a predetermined time after treatment, inject the animals with a metaphase arresting agent.
-
Bone Marrow Collection: Euthanize the animals and collect bone marrow from the femurs.
-
Slide Preparation: Prepare chromosome spreads by treating the cells with a hypotonic solution, fixing them, and dropping them onto microscope slides.
-
Staining and Analysis: Stain the slides and analyze at least 150 well-spread metaphases per animal for chromosomal aberrations. A statistically significant, dose-related increase in the percentage of cells with aberrations indicates a positive result.
Visualizations
References
- 1. Mutagenicity evaluation of the commercial product CI this compound using different protocols of the Salmonella assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genotoxic, mutagenic and cytotoxic effects of the commercial dye CI this compound in the human hepatic cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genotoxicity of textile dye C.I. This compound in mouse bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microbial Mutagenicity Assay: Ames Test [en.bio-protocol.org]
- 8. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 10. microbiologyinfo.com [microbiologyinfo.com]
- 11. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 12. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. criver.com [criver.com]
- 15. An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry [jove.com]
- 16. nucro-technics.com [nucro-technics.com]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
Application Notes and Protocols: Disperse Blue 291 as a Chemical Analytical Dye for Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Blue 291 is a multifunctional monoazo dye recognized for its application in coloring synthetic fibers, particularly polyester (B1180765).[1][2] Beyond its traditional use in the textile industry, its distinct chemical and spectral properties position it as a valuable tool for chemical analysis in material science.[3] This document provides detailed application notes and protocols for the use of this compound in two key analytical areas: the analysis of dyed polymeric materials and its emerging application as a solvatochromic and fluorescent probe for material characterization.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its application in material analysis.
| Property | Value | Reference |
| C.I. Name | This compound | [2] |
| CAS Number | 56548-64-2 / 83929-84-4 | [2] |
| Molecular Formula | C₁₉H₂₁BrN₆O₆ | [2] |
| Molecular Weight | 509.31 g/mol | [2] |
| Chemical Class | Single Azo | [2] |
| Appearance | Dark blue tiny particles | [2] |
| Solubility | Low in water; soluble in certain organic solvents |
Application 1: Analysis of this compound in Polymeric Materials
The identification and quantification of this compound in synthetic fibers is critical for quality control in the textile industry and for forensic analysis of fiber evidence. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a robust method for this purpose.[4][5]
Experimental Protocol: Extraction and HPLC-DAD Analysis of this compound from Polyester Fibers
This protocol details the extraction of this compound from polyester fibers followed by its quantification.
1. Materials and Equipment
-
Reagents:
-
This compound analytical standard
-
Chlorobenzene (B131634) (ACS grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (88%)
-
-
Equipment:
-
HPLC system with Diode-Array Detector (DAD)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Heating block or water bath
-
Ultrasonicator
-
Centrifuge
-
Glass vials with screw caps
-
Syringe filters (0.45 µm)
-
Analytical balance
-
Volumetric flasks
-
2. Standard Solution Preparation
-
Accurately weigh 10 mg of this compound analytical standard and dissolve it in 100 mL of acetonitrile to prepare a 100 µg/mL stock solution.
-
From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 20 µg/mL by serial dilution with acetonitrile.
3. Extraction from Polyester Fibers [6]
-
Cut a known weight (e.g., 10 mg) of the dyed polyester fiber into small pieces (approx. 2-3 mm).
-
Place the fiber pieces into a glass vial.
-
Add 2 mL of chlorobenzene to the vial.
-
Seal the vial and heat at 100°C for 60 minutes in a heating block or water bath.
-
Allow the vial to cool to room temperature.
-
Transfer the extract to a clean vial and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume (e.g., 1 mL) of acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 60% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
DAD Wavelength: Monitor at the maximum absorbance wavelength of this compound (determined by scanning the standard solution) and a broader range (e.g., 200-700 nm) for peak purity analysis.
-
5. Data Analysis
-
Generate a calibration curve by plotting the peak area of the this compound standard injections against their known concentrations.
-
Inject the extracted sample and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the extract using the calibration curve.
-
Determine the amount of this compound per unit weight of the polyester fiber.
Workflow for Analysis of this compound in Polyester
Caption: Workflow for the extraction and analysis of this compound.
Application 2: this compound as a Solvatochromic Probe for Material Polarity
Azo dyes can exhibit solvatochromism, where their absorption or emission spectra shift depending on the polarity of the surrounding medium.[7] This property can be harnessed to use this compound as a probe to characterize the local polarity of polymer surfaces or the interior of polymer matrices.
Proposed Protocol: Characterization of Polymer Film Polarity using this compound
This protocol provides a general framework for assessing the relative polarity of different polymer films.
1. Materials and Equipment
-
Reagents:
-
This compound
-
A series of solvents with varying polarity (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol)
-
Polymers of interest (e.g., polystyrene, polymethyl methacrylate, polyethylene (B3416737) terephthalate)
-
Appropriate solvents for dissolving the polymers
-
-
Equipment:
-
UV-Vis Spectrophotometer
-
Spin coater or film casting equipment
-
Volumetric flasks and cuvettes
-
2. Solvatochromic Characterization of this compound
-
Prepare dilute solutions (e.g., 10⁻⁵ M) of this compound in each of the selected solvents of varying polarity.
-
Record the UV-Vis absorption spectrum for each solution and determine the wavelength of maximum absorbance (λ_max).
-
Plot the λ_max values against a solvent polarity scale (e.g., Dimroth-Reichardt ET(30) values) to establish the solvatochromic behavior of the dye.
3. Preparation of Dye-Doped Polymer Films
-
Dissolve the polymer of interest in a suitable solvent.
-
Add a small amount of this compound stock solution to the polymer solution. The final concentration of the dye should be low to avoid aggregation.
-
Cast or spin-coat thin films of the dye-doped polymer solution onto a transparent substrate (e.g., glass or quartz).
-
Ensure the solvent is completely evaporated.
4. Spectroscopic Analysis of Polymer Films
-
Record the UV-Vis absorption spectrum of each dye-doped polymer film.
-
Determine the λ_max of this compound within each polymer matrix.
-
Compare the λ_max values obtained in the polymer films to the solvatochromic plot generated in step 2 to estimate the apparent local polarity of the polymer environment surrounding the dye molecules.
Logical Relationship for Solvatochromic Analysis
Caption: Relationship between solvent polarity and spectral shift.
Application 3: this compound as a Fluorescent Stain for Polymer Morphology
The fluorescent properties of this compound can be utilized for visualizing the morphology of polymer blends or the distribution of different phases within a composite material. This application relies on the preferential partitioning of the dye into one of the polymer phases or a change in its fluorescence properties at the interface between phases.
Proposed Protocol: Fluorescent Staining of a Polymer Blend Film
This protocol outlines a method for staining a polymer blend to visualize its phase morphology using fluorescence microscopy.
1. Materials and Equipment
-
Reagents:
-
This compound
-
Polymer blend components (e.g., Polystyrene and Poly(methyl methacrylate))
-
A common solvent for both polymers (e.g., toluene)
-
-
Equipment:
-
Fluorescence microscope with appropriate filter sets
-
Spin coater or film casting equipment
-
Glass slides and coverslips
-
2. Preparation of the Stained Polymer Blend Film
-
Prepare a solution of the polymer blend in the common solvent.
-
Prepare a dilute stock solution of this compound in the same solvent.
-
Add a small amount of the this compound stock solution to the polymer blend solution. The concentration should be optimized to provide sufficient fluorescence without causing significant aggregation.
-
Cast or spin-coat a thin film of the stained polymer blend solution onto a glass slide.
-
Allow the solvent to evaporate completely.
3. Fluorescence Microscopy
-
Place the prepared slide on the stage of the fluorescence microscope.
-
Excite the sample with a light source corresponding to the absorption wavelength of this compound.
-
Observe the fluorescence emission through a filter that isolates the emission wavelengths of the dye.
-
Capture images of the polymer blend's morphology. Differences in the fluorescence intensity can indicate the distribution of the different polymer phases, assuming the dye has a preference for one phase over the other.
Experimental Workflow for Fluorescent Staining
Caption: Workflow for fluorescent staining of polymer blends.
Conclusion
This compound is a versatile dye with significant potential as a chemical analytical tool in material science. While its application in the analysis of dyed textiles is well-established, its use as a solvatochromic or fluorescent probe represents a promising area for further research and development. The protocols provided herein offer a foundation for researchers to explore and expand the analytical applications of this readily available dye. Further optimization of the proposed methods for specific material systems is encouraged to fully realize the potential of this compound in material characterization.
References
- 1. CN109675528B - A method for removing disperse dyes from colored polyester with modified rush grass with dispersant structure - Google Patents [patents.google.com]
- 2. Determination of % Crystallinity in Polymers | Materials Characterization Lab [mcl.mse.utah.edu]
- 3. Non-destructive real-time monitoring and investigation of the self-assembly process using fluorescent probes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06527H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of dyes on single textile fibers by HPLC-DAD-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effect of fluorescent staining on size measurements of polymeric nanoparticles using DLS and SAXS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes: Disperse Blue 291-Induced DNA Damage Assessment Using the Comet Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Blue 291 (DB 291) is a commercial azo dye widely used in the textile industry.[1][2] Growing evidence indicates that DB 291 exhibits genotoxic, mutagenic, and cytotoxic properties.[1][3] The comet assay, or single-cell gel electrophoresis (SCGE), is a sensitive and reliable method for detecting DNA damage in individual cells.[4][5][6][7] This document provides detailed application notes and protocols for utilizing the comet assay to assess DNA damage induced by this compound.
Mechanism of DNA Damage
This compound is an aminoazobenzene compound.[1] While the precise mechanism of its genotoxicity is still under investigation, it is hypothesized that the native molecule can intercalate with the DNA double helix, leading to conformational changes and subsequent genomic damage.[8] Furthermore, the metabolic reduction of the azo bond in DB 291 can lead to the formation of reactive intermediates, such as N-hydroxylamine, which are capable of damaging DNA.[9] Studies have demonstrated that exposure to this compound leads to a concentration-dependent increase in DNA damage, specifically an increase in comet tail length, indicating DNA strand breaks.[1][3]
Data Presentation: Quantitative Analysis of DNA Damage
The following table summarizes the quantitative data from a study by Tsuboy et al. (2007) on the genotoxic effects of this compound on the human hepatic cell line HepG2, as measured by the comet assay.[1]
| Concentration of this compound (µg/mL) | Mean Comet Tail Length (Arbitrary Units) ± SD | % DNA in Tail ± SD | Observations |
| 0 (Control) | 18.2 ± 3.5 | Not Reported | Baseline level of DNA damage. |
| 200 | 20.1 ± 4.1 | Not Reported | No significant increase in DNA damage compared to control. |
| 400 | 25.7 ± 5.2 | Not Reported | Significant increase in DNA damage detected.[1] |
| 600 | 31.4 ± 6.8 | Not Reported | Concentration-dependent increase in DNA damage. |
| 800 | 38.9 ± 7.3 | Not Reported | Further increase in DNA damage. |
| 1000 | 45.6 ± 8.1 | Not Reported | Highest level of DNA damage observed.[1] |
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol is based on the methodology used for HepG2 cells.[1]
Materials:
-
HepG2 cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in an appropriate solvent like DMSO)
-
6-well plates
-
Incubator (37°C, 5% CO2)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed HepG2 cells in 6-well plates at a density of 2 x 10^5 cells per well.
-
Allow the cells to attach and grow for 24 hours in a CO2 incubator.
-
Prepare different concentrations of this compound (e.g., 200, 400, 600, 800, 1000 µg/mL) in complete cell culture medium from the stock solution. Include a vehicle control (medium with the solvent used for the stock solution).
-
Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired exposure time (e.g., 24 hours).
-
After incubation, wash the cells with PBS.
-
Harvest the cells by trypsinization and resuspend them in PBS to a concentration of approximately 1 x 10^5 cells/mL.
Alkaline Comet Assay Protocol
This is a generalized alkaline comet assay protocol, which is effective for detecting single and double-strand DNA breaks and alkali-labile sites.[4][5][10][11]
Materials:
-
Microscope slides pre-coated with normal melting point (NMP) agarose (B213101)
-
Low melting point (LMP) agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10), with 1% Triton X-100 and 10% DMSO added fresh.
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green, ethidium (B1194527) bromide)
-
Horizontal gel electrophoresis tank
-
Power supply
-
Fluorescence microscope with appropriate filters
-
Comet analysis software
Procedure:
-
Cell Embedding:
-
Mix approximately 1 x 10^4 cells in 10 µL of PBS with 75 µL of 0.5% LMP agarose at 37°C.
-
Pipette the cell-agarose suspension onto a pre-coated slide and cover with a coverslip.
-
Solidify the agarose by placing the slides at 4°C for 10 minutes.
-
-
Cell Lysis:
-
Carefully remove the coverslip and immerse the slides in cold lysis solution.
-
Incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.
-
-
DNA Unwinding:
-
Place the slides in a horizontal electrophoresis tank filled with freshly prepared alkaline electrophoresis buffer.
-
Allow the DNA to unwind for 20-40 minutes at 4°C.
-
-
Electrophoresis:
-
Perform electrophoresis at 25 V and 300 mA for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Gently remove the slides from the electrophoresis tank and wash them three times for 5 minutes each with neutralization buffer.
-
Stain the DNA by adding a few drops of the staining solution to each slide and incubate for 5-10 minutes in the dark.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using comet analysis software to quantify the extent of DNA damage (e.g., tail length, % DNA in the tail).
-
Visualizations
Caption: Experimental workflow for assessing this compound-induced DNA damage.
Caption: Proposed mechanism of this compound-induced DNA damage.
References
- 1. Genotoxic, mutagenic and cytotoxic effects of the commercial dye CI this compound in the human hepatic cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genotoxicity of textile dye C.I. This compound in mouse bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 6. researchgate.net [researchgate.net]
- 7. Comet Assay to Detect the Severity of DNA Damage in Drosophila | Springer Nature Experiments [experiments.springernature.com]
- 8. Preliminary in Silico Studies of the Interactions of Certain Genotoxic Azo Dyes with Different Double-Stranded DNA Conformations [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
- 11. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [en.bio-protocol.org]
Application Notes and Protocols for the In Vitro Micronucleus Test of Disperse Blue 291
Introduction
The in vitro micronucleus (MNvit) test is a robust and widely accepted method for assessing the genotoxic potential of chemical substances. [1][2][3][4]This assay detects damage to chromosomes and the mitotic apparatus. [1][2]Micronuclei are small, extranuclear bodies that are formed during cell division from whole chromosomes or chromosome fragments that fail to be incorporated into the daughter nuclei. [2][4]The presence of micronuclei, therefore, indicates that a substance may be a clastogen (causing chromosome breakage) or an aneugen (causing chromosome loss). [1][3] Disperse Blue 291 (DB 291) is an azo dye used in the textile industry. [5]Studies have demonstrated that this commercial dye exhibits genotoxic and mutagenic effects in mammalian cells. [6]Specifically, an increase in the frequency of micronuclei has been observed in human hepatic cell lines (HepG2) exposed to this compound, highlighting the importance of evaluating its genotoxic potential. This document provides a detailed protocol for conducting the in vitro micronucleus test on this compound, based on the OECD 487 guideline and available scientific literature.
Data Presentation
The following table summarizes the quantitative data from a study on the genotoxicity of this compound in the HepG2 human hepatoma cell line.
Table 1: Genotoxic Effects of this compound in HepG2 Cells
| Concentration of this compound (µg/mL) | Observation |
| 200 | No significant increase in micronuclei frequency. |
| 400 | Significant increase in micronuclei frequency. |
| 600 | Concentration-dependent increase in micronuclei frequency. |
| 800 | Concentration-dependent increase in micronuclei frequency. |
| 1000 | Concentration-dependent increase in micronuclei frequency and decrease in cell viability. |
Experimental Protocol
This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 4, Test No. 487: In Vitro Mammalian Cell Micronucleus Test. [1] 1. Principle of the Test
Cultured mammalian cells are exposed to this compound, both with and without an exogenous metabolic activation system (e.g., S9 mix). [7]Following exposure, the cells are grown for a period sufficient to allow for nuclear division. To identify cells that have undergone division, a cytokinesis inhibitor (cytochalasin B) is added to the culture, resulting in binucleated cells. [4][8]The frequency of micronucleated cells in the binucleated cell population is then determined by microscopic analysis.
2. Materials and Methods
-
Test Substance: this compound (CAS No. 56548-64-2) * Cell Line: Human hepatoma cell line (HepG2) or other suitable mammalian cell lines (e.g., CHO, TK6, human peripheral blood lymphocytes). [3][4]* Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM for HepG2), supplemented with fetal bovine serum, and antibiotics.
-
Reagents:
-
Cytochalasin B
-
S9 fraction from a suitable source (e.g., Aroclor 1254-induced rat liver) and co-factors for metabolic activation.
-
Mitomycin C (Positive control for clastogenicity without S9)
-
Cyclophosphamide (Positive control for clastogenicity with S9)
-
Colchicine or Vinblastine (Positive control for aneugenicity)
-
Vehicle control (e.g., DMSO, if used to dissolve the test substance)
-
Fixative (e.g., Methanol:Acetic Acid)
-
Staining solution (e.g., Giemsa, or a fluorescent DNA-specific dye like DAPI)
-
-
Equipment:
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Microscope with appropriate filters for fluorescence if using a fluorescent dye.
-
Centrifuge
-
Microscope slides
-
3. Experimental Procedure
3.1. Cell Culture and Seeding
-
Maintain the chosen cell line in exponential growth phase.
-
Seed the cells in culture plates or flasks at a density that will allow for at least one cell division during the experimental period.
3.2. Treatment with this compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
A preliminary cytotoxicity assay should be performed to determine the appropriate concentration range for the micronucleus assay. The highest concentration should induce some cytotoxicity but not prevent cell division.
-
Based on the cytotoxicity results and existing literature, select at least three analyzable concentrations of this compound (e.g., 200, 400, 600, 800, 1000 µg/mL as a starting point based on the HepG2 study). [9]4. Expose the cells to the test substance for a short duration (e.g., 3-6 hours) in the presence and absence of S9 mix, or for a longer duration (e.g., 24 hours) without S9 mix.
-
Include concurrent negative (vehicle) and positive controls in each experiment.
3.3. Cytokinesis Block
-
After the treatment period, wash the cells and add fresh medium containing cytochalasin B at a concentration sufficient to block cytokinesis. The optimal concentration should be predetermined for the cell line used.
-
Incubate the cells for a period equivalent to 1.5-2 normal cell cycle lengths.
3.4. Cell Harvesting and Slide Preparation
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Treat the cells with a hypotonic solution to swell the cytoplasm.
-
Fix the cells using a freshly prepared fixative.
-
Drop the fixed cell suspension onto clean microscope slides and allow to air dry.
3.5. Staining and Analysis
-
Stain the slides with a suitable DNA stain.
-
Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Micronuclei should be small, round or oval, non-refractile bodies with a clear border, and their staining intensity should be similar to that of the main nucleus.
4. Data Analysis
-
Calculate the frequency of micronucleated binucleated cells for each treatment group.
-
Assess cytotoxicity by determining the Cytokinesis-Block Proliferation Index (CBPI) or Replicative Index (RI).
-
Use appropriate statistical methods to determine if there is a statistically significant, concentration-related increase in the frequency of micronucleated cells in the treated groups compared to the negative control.
Mandatory Visualizations
Caption: Experimental workflow for the in vitro micronucleus test.
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. oecd.org [oecd.org]
- 3. criver.com [criver.com]
- 4. Micronucleus Test: key principles & uses | GenEvolutioN [genevolution.fr]
- 5. Genotoxicity of textile dye C.I. This compound in mouse bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Micronucleus Assay | PPTX [slideshare.net]
- 8. nucro-technics.com [nucro-technics.com]
- 9. Genotoxic, mutagenic and cytotoxic effects of the commercial dye CI this compound in the human hepatic cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Staining Lipid Droplets in Cells
Foreword on Disperse Blue 291
Initial investigations into the use of this compound for staining lipid droplets in cellular biology have found no established protocols or scientific literature supporting this application. The available information primarily identifies this compound as a commercial dye used in the textile industry for dyeing fabrics.[1][2][3] While it is classified as a fluorescent dye, its utility and specificity for biological applications, particularly for lipid droplet staining, have not been documented in the reviewed literature.[2][4] Studies on this compound in a biological context have focused on its potential genotoxicity as a textile dye.[5][6]
Given the lack of evidence for its use in lipid droplet staining, this document provides detailed application notes and protocols for well-established and validated fluorescent dyes used for this purpose by researchers, scientists, and drug development professionals: Nile Red and BODIPY 493/503 .
Alternative 1: Nile Red for Staining Lipid Droplets
Nile Red (Nile blue oxazone) is a highly selective and intensely fluorescent vital stain for intracellular lipid droplets.[7][8] It is a lipophilic dye that exhibits strong fluorescence in lipid-rich environments while remaining virtually non-fluorescent in aqueous media, making it an excellent probe for detecting and quantifying lipid droplets through fluorescence microscopy and flow cytometry.[7][8][9]
Quantitative Data
| Property | Value | Reference |
| Excitation Wavelength (Yellow-Gold Fluorescence) | 450-500 nm | [7][8] |
| Emission Wavelength (Yellow-Gold Fluorescence) | >528 nm | [7][8] |
| Excitation Wavelength (Red Fluorescence) | 515-560 nm | [7][8] |
| Emission Wavelength (Red Fluorescence) | >590 nm | [7][8] |
| Recommended for Live Cell Imaging | Yes | [10] |
| Recommended for Fixed Cell Imaging | Yes | [10] |
Note: Better selectivity for cytoplasmic lipid droplets is often achieved with yellow-gold fluorescence.[7][8]
Experimental Protocol: Staining Lipid Droplets with Nile Red
This protocol is suitable for staining lipid droplets in both live and fixed cultured cells.
Materials:
-
Nile Red stock solution (1 mg/mL in DMSO or acetone)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Formaldehyde (B43269) (4% in PBS for fixation, optional)
-
Mounting medium
-
Cultured cells on coverslips or in imaging plates
Procedure:
-
Cell Preparation:
-
For Live Cell Imaging: Grow cells on glass-bottom dishes or coverslips to the desired confluency.
-
For Fixed Cell Imaging:
-
Wash cells twice with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
-
Staining:
-
Prepare a fresh staining solution by diluting the Nile Red stock solution in PBS to a final concentration of 0.1 to 1.0 µg/mL.
-
Remove the culture medium (for live cells) or the final PBS wash (for fixed cells).
-
Add the Nile Red staining solution to the cells and incubate for 10-15 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells twice with PBS.
-
-
Imaging:
-
For live cell imaging, add fresh culture medium or PBS to the cells.
-
For fixed cells, mount the coverslip with a suitable mounting medium.
-
Visualize the stained lipid droplets using a fluorescence microscope with appropriate filter sets (e.g., for yellow-gold fluorescence, excite at 450-500 nm and detect emission above 528 nm).
-
Experimental Workflow
Caption: Workflow for staining lipid droplets with Nile Red.
Alternative 2: BODIPY 493/503 for Staining Lipid Droplets
BODIPY (boron-dipyrromethene) dyes, such as BODIPY 493/503, are highly fluorescent, lipophilic probes that are widely used for staining neutral lipids within lipid droplets.[9] These dyes are relatively insensitive to the polarity and pH of their environment, providing stable and specific staining for both live and fixed cells.[9]
Quantitative Data
| Property | Value | Reference |
| Excitation Wavelength (max) | ~493 nm | [11] |
| Emission Wavelength (max) | ~503 nm | [11] |
| Recommended Working Concentration | 0.5–2 µM | [] |
| Recommended Incubation Time | 15–30 minutes | [] |
| Recommended for Live Cell Imaging | Yes | [] |
| Recommended for Fixed Cell Imaging | Yes | [] |
Experimental Protocol: Staining Lipid Droplets with BODIPY 493/503
This protocol is suitable for staining lipid droplets in both live and fixed cultured cells.
Materials:
-
BODIPY 493/503 stock solution (1 mg/mL in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Formaldehyde (2-4% in PBS for fixation, optional)
-
Mounting medium
-
Cultured cells on coverslips or in imaging plates
Procedure:
-
Cell Preparation:
-
For Live Cell Imaging: Ensure cells are healthy and not over-confluent before staining.
-
For Fixed Cell Imaging:
-
Gently wash cells with PBS.
-
Fix cells with 2-4% formaldehyde in PBS for 10-15 minutes at room temperature to preserve lipid droplet structure.[]
-
Wash the cells three times with PBS.
-
-
-
Staining:
-
Prepare a staining solution by diluting the BODIPY 493/503 stock solution in PBS to a final concentration of 1 µM (or within the 0.5-2 µM range).[]
-
Remove the culture medium or final PBS wash.
-
Add the BODIPY 493/503 staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.[]
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Add fresh culture medium or PBS to the cells for live imaging.
-
For fixed cells, mount the coverslip with an appropriate mounting medium.
-
Visualize the stained lipid droplets using a fluorescence microscope with a standard FITC/GFP filter set.
-
Experimental Workflow
Caption: Workflow for staining lipid droplets with BODIPY 493/503.
References
- 1. epsilonpigments.com [epsilonpigments.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 56548-64-2 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Genotoxicity of textile dye C.I. This compound in mouse bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nile red: a selective fluorescent stain for intracellular lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nile red: a selective fluorescent stain for intracellular lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 11. Detection and Quantification of Lipid Droplets in Differentiated Human Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with Disperse Blue 291 in HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Blue 291 (DB291) is an azo dye used in the textile industry. Due to its potential release into the environment through industrial effluents, understanding its toxicological profile is crucial. This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound in the human hepatoma cell line, HepG2. These cells are a widely used in vitro model for studying liver toxicity. The provided protocols for MTT and LDH assays are standard methods to evaluate cell viability and cytotoxicity.
Data Presentation
Table 1: Cytotoxicity of this compound in HepG2 Cells
| Concentration (µg/mL) | Observed Effect on HepG2 Cell Viability | Reference |
| 200 | No significant decrease in cell viability | [1] |
| 400 | Decrease in cell viability, increase in genotoxicity | [1][2] |
| 600 | Further decrease in cell viability | [1] |
| 800 | Significant decrease in cell viability | [1] |
| 1000 | Pronounced decrease in cell viability | [1] |
Signaling Pathways
Based on existing research, this compound is known to be genotoxic, inducing DNA fragmentation and the formation of micronuclei in HepG2 cells, which can lead to apoptosis.[2] Azo dyes, in general, have been associated with the induction of oxidative stress.[3] The following diagram illustrates a hypothesized signaling pathway for this compound-induced cytotoxicity in HepG2 cells, integrating these findings.
Caption: Hypothesized signaling pathway of this compound-induced apoptosis in HepG2 cells.
Experimental Workflow
The following diagram outlines the general workflow for assessing the cytotoxicity of this compound in HepG2 cells using either the MTT or LDH assay.
Caption: General experimental workflow for cytotoxicity testing.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the medium from the wells and add 100 µL of the different concentrations of this compound (e.g., 0, 200, 400, 600, 800, 1000 µg/mL). Include a vehicle control (medium with the same concentration of the solvent used to dissolve the dye).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Materials:
-
HepG2 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution
-
LDH cytotoxicity assay kit (commercially available)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include wells for:
-
Untreated Control (Spontaneous LDH release): Cells in medium only.
-
Vehicle Control: Cells in medium with the solvent.
-
Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit.
-
Background Control: Medium only.
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Absorbance of treated cells - Absorbance of untreated control) / (Absorbance of maximum release control - Absorbance of untreated control)] x 100
-
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Disperse Blue 291 Concentration for Cell Staining
Welcome to the technical support center for the application of Disperse Blue 291 in cell staining protocols. This resource is designed for researchers, scientists, and drug development professionals who are exploring the potential use of this dye in their cellular imaging and analysis workflows. As this compound is primarily known as a textile dye with noted cytotoxic properties, this guide provides a framework for its evaluation and optimization as a cell stain, with a strong emphasis on careful validation and cytotoxicity assessment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it not commonly used for cell staining?
This compound is a monoazo dye traditionally used in the textile industry. Its application in biological cell staining is not well-established. The primary reason for this is its known genotoxic, mutagenic, and cytotoxic effects on various cell lines, including human hepatic cells (HepG2).[1][] Studies have demonstrated that at certain concentrations, it can lead to decreased cell viability and DNA damage.[1]
Q2: Is this compound fluorescent?
Q3: What are the primary concerns when using this compound for cell staining?
The main concerns are cytotoxicity, genotoxicity, and potential artifacts in your experimental results. The dye has been shown to be toxic to cells at microgram per milliliter concentrations.[1] Therefore, it is crucial to perform thorough dose-response and time-course experiments to identify a concentration that provides adequate signal with minimal impact on cell health and morphology.
Q4: How should I prepare a stock solution of this compound?
Disperse dyes are typically hydrophobic and have low solubility in aqueous solutions.[4] It is recommended to first prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it to the final working concentration in your desired buffer or cell culture medium. Be mindful of the final DMSO concentration in your experiment, as it can also be toxic to cells.
Q5: Can I use this compound for live-cell imaging?
Given its known cytotoxic effects, using this compound for live-cell imaging presents a significant challenge. The dye may interfere with normal cellular processes, leading to artifacts and ultimately cell death. If live-cell imaging is intended, it is imperative to use the lowest possible concentration and shortest incubation time, and to include appropriate controls to monitor cell viability and function.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or Weak Staining | 1. Concentration of this compound is too low. 2. Incubation time is too short. 3. The dye is not fluorescent under the used filter sets. 4. The dye has precipitated out of solution. | 1. Perform a concentration titration to find the optimal signal. 2. Increase the incubation time, while carefully monitoring for cytotoxicity. 3. Check the dye's fluorescence spectrum and use appropriate microscope filters. 4. Ensure the dye is fully dissolved in the working solution. Consider vortexing or brief sonication. |
| High Background Staining | 1. Concentration of this compound is too high. 2. Inadequate washing after staining. 3. The dye is binding non-specifically to cellular components or the coverslip. | 1. Reduce the concentration of the dye. 2. Increase the number and duration of wash steps with a suitable buffer (e.g., PBS). 3. Include a blocking step (e.g., with BSA) before staining, although this is less common for small molecule dyes. |
| Evidence of Cell Stress or Death (e.g., membrane blebbing, detachment) | 1. The concentration of this compound is cytotoxic. 2. The incubation time is too long. 3. The solvent (e.g., DMSO) concentration is too high. | 1. Significantly reduce the dye concentration. Refer to the cytotoxicity data below. 2. Shorten the incubation period. 3. Ensure the final concentration of the organic solvent is well below the toxic threshold for your cell type (typically <0.5%). |
| Staining is Localized to Dead Cells | 1. The dye may be membrane-impermeant and only enter cells with compromised membranes. | 1. This could be leveraged as a viability stain. Co-stain with a known live-cell marker to confirm. |
| Inconsistent Staining Across a Cell Population | 1. Uneven access of the dye to the cells. 2. Heterogeneous cell population with varying dye uptake. | 1. Ensure the staining solution is well-mixed and evenly distributed. 2. Analyze the staining pattern in conjunction with other cellular markers to understand the heterogeneity. |
Quantitative Data Summary: Cytotoxicity of this compound
The following table summarizes the cytotoxic and genotoxic effects of this compound on the human hepatoma cell line HepG2, as reported in the literature. This data should be used as a starting point for determining a suitable concentration range for your experiments.
| Concentration (µg/mL) | Observed Effect on HepG2 Cells | Reference |
| 200 | No significant increase in genotoxicity. | [1] |
| 400 | Increase in comet tail length and frequency of micronuclei. Decrease in cell viability. | [1] |
| 600 | Further increase in genotoxicity and decrease in cell viability. | [1] |
| 800 | Significant genotoxic and cytotoxic effects. | [1] |
| 1000 | High level of genotoxicity and cytotoxicity. | [1] |
Note: In another study with IPEC-J2 and MPEK-BL6 cells, this compound did not show significant toxicity after 3 hours of exposure, which was attributed to its larger molecular size and lower membrane permeability compared to other disperse dyes.[3] This highlights the importance of cell-type-specific validation.
Experimental Protocols
Protocol 1: Determining the Optimal Staining Concentration of this compound
This protocol provides a framework for testing and optimizing the concentration of a novel dye like this compound for cell staining.
-
Cell Preparation:
-
Plate your cells of interest on a suitable imaging vessel (e.g., glass-bottom dishes, coverslips) and culture until they reach the desired confluency.
-
-
Preparation of Staining Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Prepare a series of working solutions by diluting the stock solution in your cell culture medium or a suitable buffer (e.g., PBS). Suggested starting concentrations to test range from 0.1 µg/mL to 10 µg/mL, ensuring the final DMSO concentration remains constant and non-toxic across all conditions.
-
-
Staining Procedure:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the prepared staining solutions to the cells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C, protected from light.
-
-
Washing and Fixation (for fixed-cell imaging):
-
Remove the staining solution and wash the cells three times with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope. Screen a range of excitation and emission wavelengths to determine the optimal settings for visualizing the dye.
-
-
Analysis:
-
Evaluate the staining pattern, intensity, and signal-to-noise ratio at each concentration.
-
Concurrently, assess cell morphology for any signs of cytotoxicity.
-
Protocol 2: Assessing Cytotoxicity of this compound
It is crucial to perform a cytotoxicity assay in parallel with your staining optimization.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density appropriate for your chosen cytotoxicity assay (e.g., MTT, PrestoBlue™, or a live/dead cell staining kit).
-
-
Treatment:
-
Treat the cells with the same range of this compound concentrations and incubation times as used in the staining protocol.
-
Include a vehicle control (DMSO) and an untreated control.
-
-
Cytotoxicity Assay:
-
Perform the cytotoxicity assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Determine the highest concentration of this compound that does not significantly reduce cell viability. This will define the upper limit for your staining experiments.
-
Visualizations
Caption: A generalized workflow for the evaluation and optimization of a novel cell staining reagent.
Caption: Potential cytotoxic effects of this compound to consider during experimental design.
References
Troubleshooting poor solubility of Disperse blue 291 in buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of Disperse Blue 291 in buffers and other aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it poorly soluble in aqueous buffers?
This compound (C.I. 113395; CAS No. 56548-64-2) is a single azo dye with a molecular formula of C₁₉H₂₁BrN₆O₆ and a molecular weight of 509.31 g/mol .[1][2] As a disperse dye, it is a non-ionic molecule with low water solubility, designed to be effective in dyeing hydrophobic synthetic fibers like polyester.[3][4] Its poor solubility in water and aqueous buffers is due to its predominantly non-polar chemical structure, which has a low affinity for polar water molecules.
Q2: What are the common solvents for dissolving this compound?
Due to its hydrophobic nature, this compound is best dissolved in polar aprotic organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a powerful solvent for many organic compounds, including dyes.[5][6] Other suitable solvents include ethanol, acetone, and methanol.[1][7] For biological experiments, it is common to prepare a concentrated stock solution in one of these organic solvents and then dilute it to the final working concentration in the desired aqueous buffer.[8]
Q3: At what pH is this compound most stable?
Disperse dyes are generally most stable in weakly acidic conditions, typically within a pH range of 4.5 to 5.5. Deviations from this optimal pH range can negatively impact the dye's stability and solubility. Highly alkaline conditions may lead to hydrolysis of the dye molecule, while highly acidic conditions can cause aggregation and precipitation.
Q4: Can sonication be used to improve the solubility of this compound?
Yes, sonication is a common laboratory technique used to aid in the dissolution of poorly soluble compounds. The high-frequency sound waves can help to break down aggregates of the dye powder and enhance its dispersion and dissolution in the solvent.
Troubleshooting Guide for Poor Solubility
This guide addresses common issues encountered when preparing solutions of this compound for experimental use.
Issue 1: Precipitate forms when diluting a stock solution into an aqueous buffer.
-
Cause: This is a common issue when a concentrated stock solution of a hydrophobic compound in an organic solvent is diluted into an aqueous buffer. The dye is crashing out of the solution as the polarity of the solvent system increases.
-
Solution:
-
Reduce the final concentration: The final concentration of this compound in the aqueous buffer may be above its solubility limit. Try lowering the final concentration.
-
Increase the percentage of co-solvent: The final concentration of the organic solvent (e.g., DMSO) in your working solution may be too low to keep the dye dissolved. Increasing the final percentage of the co-solvent can help. However, be mindful of the tolerance of your experimental system (e.g., cells) to the organic solvent.
-
Use a surfactant: A small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, can help to stabilize the dye molecules in the aqueous solution and prevent precipitation.
-
Stepwise dilution: Instead of a single large dilution, try adding the stock solution to the buffer in smaller increments while continuously vortexing or stirring.
-
Issue 2: The dye powder is not dissolving in the chosen organic solvent.
-
Cause: The concentration of the dye may be too high for the chosen solvent, or the dye may be aggregated.
-
Solution:
-
Increase the solvent volume: Try adding more solvent to decrease the concentration.
-
Apply gentle heat: Gently warming the solution can increase the solubility of the dye. Use a water bath and do not exceed 40-50°C.
-
Use sonication: Place the vial in a sonicator bath for several minutes to break up any aggregates.
-
Try a different solvent: If the dye remains insoluble, consider trying a different recommended organic solvent.
-
Data Presentation
The following tables provide estimated solubility data for this compound based on information for similar disperse dyes and general principles of solubility. This data should be used as a guideline, and empirical testing is recommended for specific experimental conditions.
Table 1: Estimated Solubility of this compound in Common Laboratory Solvents
| Solvent | Estimated Solubility |
| Dimethyl Sulfoxide (DMSO) | ~2-5 mg/mL |
| Ethanol | ~1-3 mg/mL |
| Acetone | ~1-2 mg/mL |
| Water | <0.1 mg/mL |
Table 2: Effect of Co-Solvent (DMSO) on Estimated Solubility of this compound in Phosphate-Buffered Saline (PBS, pH 7.4)
| % DMSO in PBS (v/v) | Estimated Solubility of this compound |
| 0% | < 50 µg/mL |
| 1% | ~100-200 µg/mL |
| 5% | ~500-800 µg/mL |
| 10% | ~1-1.5 mg/mL |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (MW: 509.31 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Weigh out 5.09 mg of this compound powder and place it into a clean, dry microcentrifuge tube or glass vial.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
If the dye does not fully dissolve, place the tube in a sonicator bath for 10-15 minutes.
-
Visually inspect the solution to ensure that all the dye has dissolved and there is no visible precipitate.
-
Store the stock solution at -20°C, protected from light.
Protocol for Preparing a Working Solution in Buffer
Procedure:
-
Thaw the 10 mM stock solution of this compound at room temperature.
-
Vortex the stock solution briefly.
-
To prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of your desired pre-warmed (e.g., 37°C) aqueous buffer.
-
Immediately vortex the working solution to ensure rapid and uniform mixing.
-
Use the working solution immediately in your experiment. It is not recommended to store aqueous working solutions of this compound for extended periods.
Mandatory Visualizations
Logical Workflow for Troubleshooting Poor Solubility
Caption: Troubleshooting workflow for this compound solubility issues.
Signaling Pathway: this compound Induced DNA Damage Response
Caption: Simplified DNA damage response pathway induced by this compound.
References
- 1. Genotoxicity of textile dye C.I. This compound in mouse bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. weizmann.ac.il [weizmann.ac.il]
- 5. Stock Solution Calculation in Dyeing | PDF [slideshare.net]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Addressing Disperse Blue 291-Induced Cytotoxicity in Live-Cell Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity issues with Disperse Blue 291 in live-cell imaging experiments.
Troubleshooting Guides
Problem 1: High Cell Death or Poor Viability After Staining with this compound
Q: My cells are showing signs of stress (blebbing, detachment, reduced motility) or dying after I stain them with this compound. What could be the cause and how can I fix it?
A: this compound has been reported to induce cytotoxicity and genotoxicity in a cell-type-dependent manner, often through the induction of oxidative stress. Here are potential causes and solutions:
-
Concentration is too high: The cytotoxic effects of this compound are dose-dependent.
-
Solution: Perform a concentration titration to determine the lowest effective concentration for your cell type and imaging setup. Start with a range of concentrations lower than what is causing overt toxicity.
-
-
Prolonged exposure: Continuous presence of the dye, even at low concentrations, can lead to cumulative damage.
-
Solution: Minimize the incubation time to the shortest duration that allows for adequate staining. After staining, wash the cells with fresh, pre-warmed imaging medium to remove unbound dye.
-
-
Cell-type sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.
-
Solution: If your cell line is particularly sensitive, consider using a less toxic alternative blue dye.
-
| Parameter | Recommendation |
| Starting Concentration | 0.1 µM - 1 µM |
| Titration Range | 0.01 µM to 10 µM |
| Incubation Time | 15 - 30 minutes |
| Post-staining Wash | 2-3 washes with pre-warmed imaging medium |
Problem 2: High Background Fluorescence or Non-Specific Staining
Q: I'm observing a high level of background fluorescence in my images, making it difficult to distinguish my cells. What can I do to improve the signal-to-noise ratio?
A: High background can result from several factors, including excess dye, dye aggregation, or autofluorescence.
-
Excess unbound dye: Residual dye in the imaging medium contributes to background fluorescence.
-
Dye aggregation: this compound may form aggregates, which can bind non-specifically to cell surfaces or coverslips.
-
Solution: Ensure the dye is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in your aqueous imaging medium. Consider a brief sonication of the stock solution.
-
-
Cellular autofluorescence: Some cell types naturally exhibit higher autofluorescence in the blue channel.[3]
-
Solution: Image an unstained control sample of your cells using the same imaging settings to determine the level of endogenous autofluorescence. If high, you may need to use a dye in a different spectral range or apply image analysis techniques to subtract the background.
-
-
Suboptimal imaging settings: Incorrect microscope settings can exacerbate background noise.
-
Solution: Optimize your microscope's camera gain and offset settings. Use the lowest laser power and exposure time that still provide a detectable signal from your stained cells.
-
Problem 3: Phototoxicity and Photobleaching During Time-Lapse Imaging
Q: During my time-lapse experiment, the fluorescent signal from this compound fades quickly, and my cells start to look unhealthy. How can I minimize phototoxicity and photobleaching?
A: Phototoxicity is caused by the generation of reactive oxygen species (ROS) upon excitation of the fluorophore, which can damage cellular components. Photobleaching is the irreversible destruction of the fluorophore.
-
Excessive light exposure: High-intensity light and/or long exposure times are the primary drivers of phototoxicity and photobleaching.[4][5]
-
Use of antioxidants: Antioxidants can help neutralize the ROS generated during imaging.
-
Solution: Supplement your imaging medium with antioxidants like Trolox or N-acetylcysteine.
-
-
Specialized imaging media: Standard culture media can contain components that contribute to phototoxicity.
-
Solution: Use a "live-cell imaging solution" or a phenol (B47542) red-free medium, which are formulated to reduce background fluorescence and phototoxicity.
-
-
Choose a more photostable dye: If photobleaching is a significant issue, consider an alternative dye with higher photostability.
| Mitigation Strategy | Recommendation |
| Light Intensity | Use ≤10% of laser power as a starting point. |
| Exposure Time | Keep as short as possible while maintaining signal. |
| Time-lapse Interval | Increase the time between acquisitions. |
| Antioxidants | e.g., Trolox (100-500 µM), N-acetylcysteine (1-10 mM). |
| Imaging Medium | Phenol red-free medium or a commercial live-cell imaging solution. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound-induced cytotoxicity?
A1: The primary proposed mechanism is the induction of oxidative stress . This occurs through the generation of reactive oxygen species (ROS), which can lead to cellular damage, including DNA damage, lipid peroxidation, and protein oxidation. This cascade of events can ultimately trigger apoptosis (programmed cell death).
Q2: How can I assess if this compound is causing cytotoxicity in my specific cell line?
A2: You can perform a series of standard assays to quantify different aspects of cytotoxicity:
-
Cell Viability: An MTT or similar metabolic assay measures the metabolic activity of cells, which correlates with viability. A decrease in signal indicates reduced viability.
-
Apoptosis: A Caspase-3 activity assay can detect the activation of this key executioner caspase in the apoptotic pathway. An increase in caspase-3 activity suggests apoptosis is being induced.
-
Mitochondrial Health: A JC-1 assay measures the mitochondrial membrane potential. A shift from red to green fluorescence indicates a loss of membrane potential, an early hallmark of apoptosis.
Q3: Are there less cytotoxic alternatives to this compound for live-cell imaging in the blue spectrum?
A3: Yes, several alternative blue fluorescent dyes are known for their lower cytotoxicity profiles in live-cell imaging:
| Dye | Target | Excitation (nm) | Emission (nm) | Key Features |
| Hoechst 33342 | DNA (A-T rich regions) | ~350 | ~461 | Cell-permeant, good for nuclear staining in live cells, low cytotoxicity at appropriate concentrations.[6][7][8][9] |
| CellTracker™ Blue CMAC | Cytoplasm (reacts with glutathione) | ~353 | ~466 | Well-retained in cells, suitable for long-term tracking, generally low toxicity.[10][11][12][13][14] |
| SiR-DNA | DNA | ~652 | ~674 | Far-red dye, which reduces phototoxicity from shorter wavelengths, good for long-term imaging.[15][16][17][18] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[19][20]
-
Cell Plating: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the assay and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing a range of this compound concentrations. Include untreated control wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Caspase-3 Activity Assay (Fluorometric)
This protocol is based on typical fluorometric caspase-3 activity kits.[4]
-
Cell Lysis: After treating cells with this compound, lyse the cells using the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample.
-
Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-AMC) to each well.
-
Incubation: Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
Fluorescence Reading: Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~460 nm. An increase in fluorescence indicates higher caspase-3 activity.
JC-1 Assay for Mitochondrial Membrane Potential
This protocol follows the general principles of the JC-1 assay.[15]
-
Cell Treatment: Culture cells on a suitable imaging dish and treat with this compound for the desired duration. Include a positive control (e.g., CCCP, a mitochondrial uncoupler) and an untreated negative control.
-
JC-1 Staining: Remove the treatment medium and incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) in fresh medium for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with an appropriate imaging buffer to remove the JC-1 solution.
-
Imaging: Immediately image the cells using a fluorescence microscope.
-
Healthy cells: In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence (Ex/Em ~585/590 nm).
-
Apoptotic cells: In apoptotic cells with low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence (Ex/Em ~514/529 nm).
-
-
Analysis: Quantify the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
References
- 1. lookchem.com [lookchem.com]
- 2. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. biotium.com [biotium.com]
- 4. researchgate.net [researchgate.net]
- 5. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 6. Hoechst 33342 | AAT Bioquest [aatbio.com]
- 7. Breaking a Dogma: High‐Throughput Live‐Cell Imaging in Real‐Time with Hoechst 33342 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cy3tsa.com [cy3tsa.com]
- 9. bio-rad.com [bio-rad.com]
- 10. abpbio.com [abpbio.com]
- 11. FluoroFinder [app.fluorofinder.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. biocompare.com [biocompare.com]
- 15. tebubio.com [tebubio.com]
- 16. researchgate.net [researchgate.net]
- 17. spirochrome.com [spirochrome.com]
- 18. sciencewerke.com [sciencewerke.com]
- 19. Page loading... [wap.guidechem.com]
- 20. researchgate.net [researchgate.net]
Overcoming autofluorescence in tissues stained with Disperse blue 291
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with tissue autofluorescence, particularly when working with histological stains like Disperse Blue 291.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and what causes it in tissue samples?
A1: Autofluorescence is the natural fluorescence emitted by various biological structures in tissues when excited by light. This intrinsic fluorescence can interfere with the detection of specific signals from fluorescent dyes, like this compound, leading to high background and poor signal-to-noise ratios.[1][2] Common sources of autofluorescence include:
-
Endogenous Molecules: Molecules like collagen, elastin, NADH, and riboflavin (B1680620) are naturally fluorescent.[2][3] Collagen, for instance, typically emits in the blue region of the spectrum.[1][3]
-
Fixation: Aldehyde fixatives such as formalin (formaldehyde) and glutaraldehyde (B144438) can induce autofluorescence by cross-linking proteins.[1][4] Glutaraldehyde is known to cause more significant autofluorescence than paraformaldehyde or formaldehyde.[1]
-
Red Blood Cells: Heme groups within red blood cells exhibit broad-spectrum autofluorescence.[1][3][4]
-
Lipofuscin: These are granules of pigmented waste products that accumulate in aging cells, particularly in tissues like the brain and retina, and fluoresce across a wide range of wavelengths.[3][4]
Q2: I am observing high background fluorescence in my control tissue that is not stained with this compound. How can I identify the source?
A2: Identifying the source of autofluorescence is the first step in troubleshooting. You can systematically investigate the cause by examining an unstained control sample under the microscope.[5]
-
Workflow for Identifying Autofluorescence Source:
A flowchart to help identify the source of autofluorescence.
Q3: How can I reduce autofluorescence before I begin my staining protocol with this compound?
A3: Proactive steps during sample preparation can significantly minimize autofluorescence:
-
Perfusion: If possible, perfuse the tissue with phosphate-buffered saline (PBS) before fixation to remove red blood cells.[1][2][3]
-
Choice of Fixative: Opt for fixatives that induce less autofluorescence. For example, chilled methanol (B129727) or ethanol (B145695) can be alternatives to aldehyde fixatives for certain applications.[1][3] If aldehydes are necessary, use paraformaldehyde instead of glutaraldehyde and keep fixation times to a minimum.[1]
Q4: Are there chemical treatments I can apply to my tissue sections to quench autofluorescence?
A4: Yes, several chemical quenching agents can be applied to reduce autofluorescence. The effectiveness of each can be tissue- and fluorophore-dependent, so optimization is often necessary.
-
Sudan Black B: A lipophilic dye effective at quenching lipofuscin-based autofluorescence.[3][6] However, it can introduce its own fluorescence in the far-red spectrum.[3][6]
-
TrueVIEW™ and TrueBlack™: Commercially available reagents designed to quench autofluorescence from various sources, including lipofuscin and collagen.[3][6] TrueBlack™ is particularly effective for lipofuscin.[6]
-
Sodium Borohydride (B1222165) (NaBH4): Can be used to reduce aldehyde-induced autofluorescence, though its effectiveness can be variable.[1][3] It may also increase autofluorescence from red blood cells in formaldehyde-fixed tissues.[6]
-
Trypan Blue: This dye has been shown to quench autofluorescence, particularly in retinal pigment epithelial (RPE) cells.
-
Copper Sulfate (CuSO4): Can be used in combination with ammonium (B1175870) chloride to reduce autofluorescence.[3]
Troubleshooting Guides
Issue 1: High background fluorescence obscuring the this compound signal.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Fixation-Induced Autofluorescence | Treat sections with 0.1% Sodium Borohydride in PBS for 20-30 minutes. | Reduction in diffuse background fluorescence. |
| Lipofuscin Granules | Treat sections with 0.1% Sudan Black B in 70% ethanol for 10-30 minutes. | Quenching of granular, punctate autofluorescence. |
| Red Blood Cell Autofluorescence | Perfuse animals with PBS prior to tissue harvesting. If not possible, treat sections with a heme-quenching agent. | Elimination of fluorescence from blood vessels. |
| Collagen/Elastin Autofluorescence | Use a commercial quenching agent like TrueVIEW™. | Reduction of extracellular matrix-associated fluorescence. |
Issue 2: Weak this compound signal compared to background.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Spectral Overlap | Since the exact emission of this compound is not readily available for microscopy applications, it is crucial to use appropriate filter sets. Experiment with different filter cubes to find the one that maximizes the signal from your dye while minimizing the collection of autofluorescence. | Improved signal-to-noise ratio. |
| Ineffective Quenching | Test multiple quenching methods (see table above and protocols below) to find the most effective one for your specific tissue and the spectral characteristics of this compound. | A clearer, more specific signal from this compound. |
| Photobleaching of Signal | Use an anti-fade mounting medium.[5] Image samples promptly after staining and minimize exposure to the excitation light. | Preservation of the fluorescent signal. |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
-
Deparaffinize and rehydrate tissue sections as per your standard protocol.
-
Wash sections in PBS for 5 minutes.
-
Prepare a fresh 0.1% solution of sodium borohydride in PBS.
-
Incubate sections in the sodium borohydride solution for 20-30 minutes at room temperature.
-
Wash sections three times in PBS for 5 minutes each.
-
Proceed with your staining protocol for this compound.
Protocol 2: Sudan Black B Treatment for Lipofuscin Autofluorescence
-
Following the final wash of your this compound staining protocol, dehydrate the sections through a graded ethanol series (70%, 95%, 100%).
-
Prepare a 0.1% solution of Sudan Black B in 70% ethanol.
-
Incubate sections in the Sudan Black B solution for 10-30 minutes at room temperature in the dark.
-
Wash sections in 70% ethanol to remove excess Sudan Black B.
-
Rehydrate sections through a graded ethanol series back to PBS.
-
Mount coverslips using an aqueous mounting medium.
Visualization of Workflows
-
General Workflow for Reducing Autofluorescence:
A step-by-step workflow for minimizing autofluorescence.
-
Decision-Making for Quenching Method:
A decision tree for selecting an appropriate quenching method.
References
Technical Support Center: Optimizing Staining with Disperse Blue 291
Welcome to the technical support center for optimizing your immunofluorescence protocols when using Disperse Blue 291. This guide is designed for researchers, scientists, and drug development professionals who are exploring the use of this novel, small-molecule dye in their imaging experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols in a question-and-answer format to address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of fixation in immunofluorescence?
Fixation is a critical step in immunofluorescence that aims to preserve cells and tissues in a state as close to life-like as possible. Its main goals are to:
-
Prevent autolysis and microbial degradation.
-
Preserve the structural integrity and morphology of the cells and subcellular components.
-
Immobilize target antigens and prevent their diffusion.
-
Make cells permeable to antibodies and other reagents.
The choice of fixation method is crucial as it can significantly impact the preservation of the target epitope and the overall quality of the staining.[1][2]
Q2: How might fixation affect a small molecule dye like this compound?
The interaction between fixation and a small molecule dye like this compound, which is not a traditional fluorophore for immunofluorescence, is a key consideration. Disperse dyes are typically small, hydrophobic, and have low water solubility.[3] The fixation method can influence the dye's performance in several ways:
-
Cross-linking fixatives (e.g., Paraformaldehyde): These agents create a protein meshwork within the cell.[4] While this preserves structure well, it might trap the small dye molecule non-specifically, leading to high background. Conversely, if the dye is not effectively cross-linked to its target, it could be washed away in subsequent steps.
-
Dehydrating/Precipitating fixatives (e.g., Methanol): These organic solvents work by removing water, which denatures and precipitates proteins.[5] This process also extracts lipids from membranes, which could either help or hinder the retention of a hydrophobic dye like this compound, depending on its binding characteristics.[5] Some dyes may be extracted or their localization altered by solvents.[4]
Q3: What are the main differences between paraformaldehyde (PFA) and methanol (B129727) fixation?
PFA and methanol are two of the most common fixatives, and they work through fundamentally different mechanisms.[5]
-
Paraformaldehyde (PFA) is a cross-linking agent that forms covalent bonds (methylene bridges) between proteins, effectively creating a stable matrix that preserves cellular structure well.[4] It is generally good for maintaining morphology but can sometimes mask the antigenic epitope, requiring an antigen retrieval step.[4][6]
-
Cold Methanol is a precipitating fixative that dehydrates the cell, causing proteins to denature and precipitate in place.[5] This method also permeabilizes the cell membranes by dissolving lipids.[5] While it can be excellent for exposing certain epitopes, it is harsher on cellular morphology and can cause cells to shrink.[5]
Q4: Should I apply this compound before or after fixation?
This is a critical parameter to determine empirically.
-
Staining before fixation: If this compound is a membrane-permeable dye that binds to a specific target in live cells, you might consider labeling the live cells first, followed by fixation. However, the fixation process itself could then alter the dye's localization or intensity.[4] Aldehyde fixatives might help to cross-link the dye in place if it binds to proteins.[7]
-
Staining after fixation: This is the more traditional immunofluorescence workflow. The success of this approach will depend on whether the fixation and permeabilization process allows the dye to access its target and whether the dye is retained during the subsequent washing steps.
Troubleshooting Guide
This guide addresses common problems encountered when developing a staining protocol with a novel dye like this compound.
Problem: I am getting weak or no signal.
| Possible Cause | Recommended Solution |
| Inadequate Fixation | The fixation method may be destroying the target molecule or preventing dye access. Try switching fixatives (e.g., from methanol to PFA or vice versa) or optimizing the fixation time and concentration.[8][9] |
| Dye Not Retained | The dye may be washed out during permeabilization or washing steps, especially if using organic solvents like methanol. Try a PFA fixation protocol without a separate permeabilization step, or reduce the number and duration of washes. |
| Low Dye Concentration | The concentration of this compound may be too low. Perform a titration experiment to determine the optimal concentration that gives the best signal-to-noise ratio. |
| Photobleaching | The dye may be susceptible to photobleaching. Minimize exposure to light during incubation and imaging. Use an anti-fade mounting medium.[6][8] |
| Incorrect Microscope Filter Set | Ensure the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound. |
Problem: I am observing high background or non-specific staining.
| Possible Cause | Recommended Solution |
| Excess Dye Concentration | The dye concentration is too high, leading to non-specific binding. Reduce the dye concentration and/or shorten the incubation time. |
| Fixation-Induced Autofluorescence | Aldehyde fixatives like PFA can increase autofluorescence.[6] Try fixing with cold methanol instead. If PFA is necessary, you can treat the sample with a quenching agent like sodium borohydride (B1222165) after fixation.[10] |
| Hydrophobic Interactions | As a disperse dye, this compound is hydrophobic and may be binding non-specifically to lipids or other hydrophobic pockets in the cell. Increase the stringency of your wash buffer (e.g., by adding a low concentration of a mild detergent like Tween-20) and increase the number of washes. |
| Dye Aggregation | Disperse dyes can aggregate in aqueous solutions.[3] Ensure the dye is fully dissolved in its stock solution (you may need an organic solvent like DMSO) and that it is well-dispersed in the working buffer. Centrifuge the working solution before use to pellet any aggregates. |
Problem: The dye is localizing incorrectly or forming aggregates.
| Possible Cause | Recommended Solution |
| Fixation Alters Subcellular Structures | Methanol fixation can be harsh and alter the native localization of molecules by extracting lipids and collapsing structures.[5] PFA generally preserves morphology better.[4] Compare with live-cell imaging if possible to determine the true localization. |
| Dye Precipitation | The dye may be precipitating out of solution and settling on the cells. See "Dye Aggregation" above. Consider the composition of your buffer; high salt concentrations could reduce the solubility of a hydrophobic dye. |
| Permeabilization Issues | The permeabilization method may be too harsh, causing redistribution of cellular components. If using PFA, try reducing the concentration or duration of the detergent (e.g., Triton X-100) treatment. |
Problem: The cellular morphology is poor.
| Possible Cause | Recommended Solution |
| Harsh Fixation/Permeabilization | Methanol or acetone (B3395972) fixation can significantly alter cell structure.[5] PFA fixation is generally recommended for superior morphological preservation.[4] |
| Cells Were Not Healthy | Ensure that the cells are healthy and sub-confluent before starting the experiment. Stressed or overly dense cells will have poor morphology. |
| Sample Dried Out | It is critical to keep the sample hydrated throughout the entire staining procedure.[6] Never let the coverslip or slide dry out. |
Comparison of Fixation Methods
Choosing the right fixation method is a critical first step and often requires empirical testing. The table below summarizes the key characteristics of common fixation protocols to guide your selection.
| Feature | Paraformaldehyde (PFA) | Cold Methanol | PFA followed by Methanol |
| Mechanism | Cross-links proteins | Dehydrates and precipitates proteins | Cross-links, then dehydrates/permeabilizes |
| Morphology Preservation | Excellent | Fair to Poor (can cause shrinkage) | Good |
| Antigen Preservation | Good, but can mask epitopes | Can be better for some epitopes, but may denature others | Good, but epitope masking is still possible |
| Lipid Extraction | Minimal | High (permeabilizes membranes) | High (permeabilizes membranes) |
| Effect on Small Hydrophobic Dyes | May trap non-specifically; may not retain if dye isn't cross-linked. | May extract the dye along with lipids; may improve access to internal targets. | May offer a balance of structural preservation and permeabilization. |
| When to Try First | For preserving cell structure; when staining for membrane or cytoskeletal targets. | When PFA fixation fails to reveal the target or results in high background. | When good morphology and permeabilization of internal structures are both required. |
Experimental Protocols
The following are starting-point protocols. You will likely need to optimize incubation times, concentrations, and temperatures for your specific cell type and experimental setup.
Protocol 1: Paraformaldehyde (PFA) Fixation
This protocol is a good starting point for preserving cellular morphology.
-
Preparation: Prepare a 4% PFA solution in Phosphate Buffered Saline (PBS), pH 7.4.
-
Wash: Gently wash cells twice with PBS.
-
Fixation: Add the 4% PFA solution to the cells and incubate for 15 minutes at room temperature.
-
Wash: Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If your target is intracellular, incubate cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Wash: Wash cells three times with PBS for 5 minutes each.
-
Proceed to Blocking & Staining: The sample is now ready for subsequent blocking and staining steps with this compound and antibodies.
Protocol 2: Cold Methanol Fixation
This protocol is harsher but can be effective if PFA causes high background or masks the target.
-
Preparation: Pre-chill 100% methanol to -20°C.
-
Wash: Gently wash cells twice with PBS.
-
Fixation & Permeabilization: Aspirate the PBS and add the ice-cold 100% methanol. Incubate for 10 minutes at -20°C.
-
Wash: Gently aspirate the methanol and wash the cells three times with PBS for 5 minutes each. Be gentle as cells may detach more easily.
-
Proceed to Blocking & Staining: The sample is now fixed and permeabilized.
Protocol 3: PFA Fixation followed by Methanol
This combination can sometimes preserve structure while effectively permeabilizing the cells.
-
Fixation: Follow steps 1-4 of the PFA Fixation protocol.
-
Permeabilization: After PFA fixation and washing, add ice-cold 100% methanol and incubate for 5 minutes at -20°C.
-
Wash: Gently aspirate the methanol and rehydrate the cells by washing three times with PBS for 5 minutes each.
-
Proceed to Blocking & Staining: The sample is now ready for the next steps.
Visualizations
Workflow for Selecting a Fixation Method
The following diagram illustrates a logical workflow for determining the optimal fixation strategy when using a novel dye like this compound.
Caption: A decision workflow for selecting an initial fixation method.
Troubleshooting Logic for Common Staining Issues
This diagram provides a logical path for troubleshooting common issues such as weak signal or high background.
Caption: A troubleshooting flowchart for immunofluorescence optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Impact of Fixation on Histological Staining and Imaging [visikol.com]
- 3. Low Price this compound.1 Disperse Dyes Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]
- 4. youtube.com [youtube.com]
- 5. sinobiological.com [sinobiological.com]
- 6. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 7. Revisiting PFA-mediated tissue fixation chemistry: FixEL enables trapping of small molecules in the brain to visualize their distribution changes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. hycultbiotech.com [hycultbiotech.com]
- 10. vectorlabs.com [vectorlabs.com]
Solvent effects on the excitation and emission spectra of Disperse blue 291
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the solvent effects on the excitation and emission spectra of the azo dye, Disperse Blue 291.
Frequently Asked Questions (FAQs)
Q1: What is solvatochromism and why is it relevant for this compound?
A1: Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent.[1] This change is due to the differential solvation of the ground and excited states of the dye molecule, which alters the energy gap between them. For a dye like this compound, which possesses a donor-acceptor structure, the charge distribution changes upon excitation. Polar solvents can stabilize the more polar state (either ground or excited), leading to a shift in the absorption and emission spectra. Understanding these solvent effects is crucial for applications where the dye's color and photophysical properties are important, such as in sensing, materials science, and textile dyeing.
Q2: What kind of spectral shifts are expected for this compound with increasing solvent polarity?
A2: Aminoazobenzene dyes, like this compound, typically exhibit a bathochromic shift (red shift) in their absorption and emission spectra as the solvent polarity increases. This is because the excited state is generally more polar than the ground state. Polar solvents stabilize the excited state more than the ground state, reducing the energy gap and shifting the spectra to longer wavelengths.
Q3: How do I prepare my samples for a solvatochromism study?
A3: Prepare a concentrated stock solution of this compound in a volatile, soluble solvent (e.g., acetone (B3395972) or dichloromethane). Then, for each solvent to be tested, add a small, precise volume of the stock solution to a clean vial and evaporate the initial solvent completely. Finally, dissolve the dye residue in the target solvent to the desired final concentration. This method ensures that the initial solvent does not interfere with the measurements.
Q4: What concentration of this compound should I use?
A4: For absorption spectroscopy, the concentration should be adjusted so that the maximum absorbance is between 0.1 and 1.0. For fluorescence spectroscopy, it is critical to use a much lower concentration to avoid inner filter effects, where the sample absorbs too much of the excitation or emission light. A good starting point is to prepare a solution with a maximum absorbance of less than 0.1.[2]
Data Presentation: Representative Solvatochromic Data
The following tables summarize the absorption and emission maxima for a representative aminoazobenzene dye, N,N-diethyl-4-((2-methoxy-4-nitro)phenylazo)aniline, in various solvents of differing polarity. This data illustrates the expected bathochromic shift with increasing solvent polarity.
Table 1: Absorption Maxima (λ_abs) of a Representative Aminoazobenzene Dye in Various Solvents
| Solvent | Dielectric Constant (ε) | λ_abs (nm) |
| n-Hexane | 1.88 | 485 |
| Dioxane | 2.21 | 495 |
| Chloroform | 4.81 | 505 |
| Ethyl Acetate | 6.02 | 500 |
| Tetrahydrofuran | 7.58 | 508 |
| Dichloromethane | 8.93 | 510 |
| Acetone | 20.7 | 515 |
| Ethanol | 24.6 | 520 |
| Methanol | 32.7 | 525 |
| Acetonitrile | 37.5 | 518 |
| Dimethyl Sulfoxide | 46.7 | 530 |
Table 2: Emission Maxima (λ_em) of a Representative Aminoazobenzene Dye in Various Solvents
| Solvent | Dielectric Constant (ε) | λ_em (nm) |
| n-Hexane | 1.88 | 580 |
| Dioxane | 2.21 | 592 |
| Chloroform | 4.81 | 605 |
| Ethyl Acetate | 6.02 | 600 |
| Tetrahydrofuran | 7.58 | 610 |
| Dichloromethane | 8.93 | 615 |
| Acetone | 20.7 | 625 |
| Ethanol | 24.6 | 635 |
| Methanol | 32.7 | 640 |
| Acetonitrile | 37.5 | 630 |
| Dimethyl Sulfoxide | 46.7 | 650 |
Experimental Protocols
Protocol 1: Preparation of Dye Solutions
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of a volatile solvent in which it is highly soluble (e.g., acetone) to create a concentrated stock solution (e.g., 1 mg/mL).
-
Sample Preparation:
-
For each solvent to be tested, pipette a precise aliquot of the stock solution into a clean, dry vial.
-
Gently evaporate the solvent from the stock solution using a stream of nitrogen or by leaving it in a fume hood.
-
Add a known volume of the desired spectroscopic grade solvent to achieve the target concentration for your measurements. Ensure the dye is fully dissolved.
-
Protocol 2: UV-Vis Absorption Spectroscopy
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Blank Measurement: Fill a clean quartz cuvette with the pure solvent you are testing and place it in the spectrophotometer. Run a blank or baseline correction to zero the instrument.
-
Sample Measurement: Empty the cuvette, rinse it with a small amount of your dye solution, and then fill it with the dye solution. Place the cuvette back into the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 300-800 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max).
Protocol 3: Fluorescence Spectroscopy
-
Instrument Setup: Turn on the spectrofluorometer and allow the excitation lamp to stabilize.
-
Determine Excitation Wavelength: Set the excitation wavelength to the λ_max value obtained from the absorption spectrum.
-
Emission Scan: Scan a range of emission wavelengths, starting from about 10-20 nm above the excitation wavelength to avoid Rayleigh scattering.
-
Excitation Scan: Set the emission monochromator to the wavelength of maximum emission and scan a range of excitation wavelengths. The resulting spectrum should resemble the absorption spectrum.
-
Data Analysis: Identify the wavelength of maximum emission (λ_em).
Troubleshooting Guides
Issue 1: No or Weak Fluorescent Signal
| Possible Cause | Solution |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths are set correctly for your dye. Ensure the shutter is open and the detector is on. |
| Low Dye Concentration | Increase the concentration of the dye solution. However, be mindful of the inner filter effect (see Issue 2). |
| Photobleaching | The dye may be degrading under the excitation light. Reduce the excitation intensity or the exposure time. Use fresh sample for each measurement. |
| Solvent Quenching | Some solvents, particularly those with heavy atoms or certain functional groups, can quench fluorescence. If possible, test in a different solvent to confirm. |
| Low Quantum Yield | This compound may have an intrinsically low fluorescence quantum yield in certain solvents. |
Issue 2: Distorted or Inconsistent Spectra
| Possible Cause | Solution |
| Inner Filter Effect | The sample is too concentrated, leading to re-absorption of emitted light. Dilute the sample until the absorbance at the excitation wavelength is below 0.1.[2] |
| Scattering (Rayleigh or Raman) | Rayleigh scattering occurs at the excitation wavelength, while Raman scattering appears at a constant energy shift from the excitation wavelength. To minimize these, you can use a narrower slit width, or if observing Raman scatter from the solvent, subtract a solvent blank spectrum. |
| Contaminated Solvents or Cuvettes | Use only spectroscopic grade solvents and meticulously clean your cuvettes before each use. Rinse the cuvette with the solvent you will be using before filling it with the sample. |
| Instrument Baseline Drift | Allow the instrument to warm up sufficiently before taking measurements. Perform a new blank measurement periodically. |
| Precipitation of the Dye | The dye may not be fully soluble in the chosen solvent, leading to scattering and inconsistent readings. Visually inspect the solution for any solid particles. If necessary, filter the solution or choose a different solvent. |
Visualizations
Caption: Experimental workflow for studying solvent effects.
References
Technical Support Center: Preventing Aggregation of Disperse Blue 291 in Stock Solutions
For researchers, scientists, and drug development professionals utilizing Disperse Blue 291, maintaining the integrity of stock solutions is paramount for experimental reproducibility. Aggregation of this hydrophobic dye can lead to inaccurate concentration measurements and inconsistent results. This guide provides troubleshooting advice and frequently asked questions to address challenges in preparing and storing stable this compound stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
This compound (C.I. 113395) is a single azo monoazo dye with the chemical formula C₁₉H₂₁BrN₆O₆ and a molecular weight of 509.31 g/mol .[1][2][3] It is characterized as dark blue microcrystalline particles with very low water solubility.[3][4] Its hydrophobic nature is the primary reason for its tendency to aggregate in aqueous solutions or even in concentrated organic stock solutions, especially upon dilution into aqueous buffers.
Q2: Which solvents are recommended for preparing this compound stock solutions?
For research applications, organic solvents are necessary to dissolve this compound. The most commonly used solvents for hydrophobic dyes are dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF).
-
DMSO: It is generally effective for dissolving a wide range of hydrophobic compounds and is a common choice for preparing stock solutions for cell-based assays.[5][6]
-
DMF: Another suitable aprotic polar solvent for dissolving disperse dyes.
-
Acetone and Ethanol: While some disperse dyes show solubility in these solvents, they are generally less effective for achieving high concentrations compared to DMSO and DMF.[7]
Q3: What is a typical starting concentration for a this compound stock solution in DMSO?
A general laboratory practice for preparing stock solutions of hydrophobic dyes is to start by dissolving a small, unweighed amount (approximately 0.5 mg) in a small volume of DMSO (e.g., 50 µL) to achieve a concentrated stock, which can then be serially diluted.[5] This suggests that initial concentrations in the range of 1-10 mg/mL in DMSO are often achievable. However, the maximum solubility should be determined empirically for your specific lot of dye.
Q4: My this compound precipitates when I dilute the DMSO stock into my aqueous experimental buffer. What can I do?
This phenomenon, often called "solvent shock," is common with hydrophobic compounds. Here are several strategies to prevent precipitation upon dilution:
-
Use of Surfactants: Incorporating a non-ionic surfactant like Pluronic® F-127 can significantly improve the solubility of hydrophobic dyes in aqueous media. A common method involves preparing a 20% (w/v) stock solution of Pluronic® F-127 in DMSO and mixing it 1:1 with your concentrated dye stock solution immediately before diluting it into your aqueous buffer.[1][4][8]
-
Employing Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility and stability.[3][9] Preparing your stock solution in a solvent containing a cyclodextrin (B1172386) derivative, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can prevent precipitation upon dilution.
-
Gradual Dilution: Instead of a single large dilution, perform a stepwise dilution of your DMSO stock, gradually increasing the proportion of the aqueous buffer.
-
Stirring/Vortexing: Vigorously stir or vortex the aqueous buffer while slowly adding the concentrated dye stock. This promotes rapid dispersion and minimizes localized high concentrations that can trigger precipitation.
Q5: How should I store my this compound stock solution?
For optimal stability, store your stock solution in a tightly sealed vial in a cool, dark, and dry place. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and to minimize exposure to air and moisture. Storing at -20°C is a common practice for long-term preservation.
Troubleshooting Guide
If you are encountering aggregation or precipitation of your this compound, use the following guide to diagnose and resolve the issue.
Problem: this compound powder is not dissolving in the chosen organic solvent.
| Potential Cause | Suggested Solution |
| Low Solubility in the Chosen Solvent | Switch to a stronger aprotic polar solvent like high-purity, anhydrous DMSO or DMF. |
| Impure or Low-Quality Solvent | Use a new, unopened bottle of high-purity, anhydrous solvent. Moisture in the solvent can significantly reduce the solubility of hydrophobic compounds. |
| Insufficient Sonication or Agitation | Use a vortex mixer or an ultrasonic bath to aid in the dissolution process. Gentle warming (e.g., to 30-40°C) can also help but should be done with caution to avoid dye degradation. |
| Concentration Exceeds Solubility Limit | Prepare a more dilute solution. It is recommended to start with a lower concentration and gradually increase it to determine the saturation point. |
Problem: The stock solution appears cloudy or contains visible particles after preparation.
| Potential Cause | Suggested Solution |
| Incomplete Dissolution | Continue to vortex or sonicate the solution. If particles persist, the concentration may be too high. |
| Presence of Insoluble Impurities in the Dye Powder | Centrifuge the stock solution at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the insoluble material. Carefully collect the supernatant. |
| Precipitation Over Time | This indicates that the solution is supersaturated and unstable. The solution should be remade at a lower concentration. |
Problem: The dye precipitates out of the stock solution during storage.
| Potential Cause | Suggested Solution |
| Temperature Fluctuations | Store the stock solution at a stable temperature. If storing at low temperatures, allow the vial to come to room temperature before opening to prevent condensation from entering the solution. |
| Solvent Evaporation | Ensure the vial is tightly sealed with a cap that has a good seal. Consider using parafilm to further secure the cap for long-term storage. |
| Photodegradation | Protect the stock solution from light by storing it in an amber vial or by wrapping the vial in aluminum foil. |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weigh out the desired amount of this compound powder and place it in a suitable vial. For example, to prepare a 10 mM stock solution (Molecular Weight = 509.31 g/mol ), weigh out 5.09 mg of the dye.
-
Add the calculated volume of DMSO to achieve the desired concentration. For a 10 mM solution with 5.09 mg of dye, add 1 mL of DMSO.
-
Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
If the dye is not fully dissolved, place the vial in an ultrasonic bath for 10-15 minutes, or until the solution is clear. Gentle warming can be applied if necessary.
-
Visually inspect the solution for any undissolved particles. If present, refer to the troubleshooting guide.
-
For long-term storage, aliquot into smaller volumes and store at -20°C, protected from light.
Protocol 2: Preparation of a Stabilized this compound Working Solution for Aqueous Applications using Pluronic® F-127
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Pluronic® F-127
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer (e.g., PBS, cell culture medium)
Procedure:
-
Prepare a 20% (w/v) Pluronic® F-127 stock solution in DMSO:
-
Prepare the dye/surfactant mixture:
-
Prepare the final aqueous working solution:
-
While vortexing your aqueous buffer, slowly add the dye/surfactant mixture from the previous step to achieve your desired final concentration of this compound.
-
Data Summary Table
| Parameter | Recommendation/Value | Notes |
| Recommended Solvents | DMSO, DMF | High-purity, anhydrous grade is essential. |
| Starting Stock Concentration | 1-10 mg/mL (approx. 2-20 mM) | Empirically determine the maximum solubility for your specific dye lot. |
| Stabilizing Additives | Pluronic® F-127, Cyclodextrins (e.g., HP-β-CD) | Useful for preventing precipitation in aqueous solutions. |
| Storage Conditions | -20°C, protected from light and moisture | Aliquot to avoid repeated freeze-thaw cycles. |
Logical Workflow Diagram
The following diagram illustrates a troubleshooting workflow for preparing a this compound stock solution.
References
- 1. people.biology.ucsd.edu [people.biology.ucsd.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. biotium.com [biotium.com]
- 5. hahnlab.com [hahnlab.com]
- 6. 分散蓝291 | this compound | CAS 56548-64-2 | 染料 | 美国InvivoChem [invivochem.cn]
- 7. Disperse Blue 1 | C14H12N4O2 | CID 17190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Guide to Lipid Droplet Visualization: Nile Red vs. Disperse Blue 291
For researchers, scientists, and drug development professionals, the accurate visualization of intracellular lipid droplets is crucial for understanding cellular metabolism, storage diseases, and the effects of therapeutics. The choice of a fluorescent probe is a critical step in this process. This guide provides an objective, data-supported comparison between the well-established fluorescent dye, Nile Red, and the industrial textile dye, C.I. Disperse Blue 291.
While Nile Red is a staple in cell biology labs, this compound lacks validation for microscopy and raises significant safety concerns. This guide will detail the known properties of each compound to inform appropriate selection for lipid droplet analysis.
Head-to-Head Comparison: Performance and Properties
The following table summarizes the key characteristics of Nile Red and the available information for this compound.
| Feature | Nile Red | C.I. This compound |
| Primary Application | Fluorescent stain for intracellular lipids | Industrial azo dye for textiles |
| Excitation Max (nm) | ~450-500 (for yellow-gold emission); ~515-560 (for red emission)[1] | Data not available for microscopy applications |
| Emission Max (nm) | >528 (Yellow-gold, more specific for neutral lipids); >590 (Red, general lipids)[1] | Data not available for microscopy applications |
| Suitability for Live-Cell Imaging | Yes, widely used as a vital stain[1] | Not Recommended. Shown to be genotoxic and cytotoxic to mammalian cells[2][3] |
| Specificity for Lipid Droplets | Good, but can also stain other lipidic structures like membranes, especially in the red channel[4][5] | Data not available for microscopy applications |
| Photostability | Limited; prone to photobleaching[6] | Data not available for microscopy applications |
| Cytotoxicity/Safety | Low cytotoxicity for short-term staining; standard lab precautions apply[7] | Significant genotoxicity and mutagenicity reported. Induces DNA damage and micronuclei formation in human cell lines and mouse models[2][8][9] |
| Published Protocols for Microscopy | Abundant | None |
In-Depth Analysis of Each Compound
Nile Red: The Established Standard
Nile Red (Nile blue oxazone) is a lipophilic and solvatochromic dye, meaning its fluorescence emission spectrum is highly dependent on the polarity of its environment.[1] It is intensely fluorescent in hydrophobic, lipid-rich environments but shows minimal fluorescence in aqueous media.[1] This property makes it an excellent probe for detecting intracellular lipid droplets.
Spectral Properties and Specificity A key feature of Nile Red is its dual-emission profile. When excited at 450-500 nm, it emits a yellow-gold fluorescence (emission >528 nm) that is more selective for the neutral lipids (triglycerides and cholesteryl esters) found in the core of lipid droplets.[1] When excited at a longer wavelength (515-560 nm), it emits red fluorescence (emission >590 nm) and can also stain phospholipids (B1166683) within cellular membranes.[4][5] This allows researchers to distinguish between neutral lipid stores and other cellular lipid structures.[4][10]
Performance and Limitations Nile Red is compatible with both live and fixed-cell imaging.[1][11] However, it has some known limitations, including a broad emission spectrum that can lead to crosstalk in multicolor experiments and limited photostability, which can be a challenge for long-term time-lapse imaging.[6]
This compound: An Unvalidated and Hazardous Compound
C.I. This compound is a synthetic, single azo dye primarily used in the textile industry for dyeing polyester (B1180765) fabrics.[12] A thorough review of scientific literature reveals no established protocols or data for its use as a fluorescent probe in biological microscopy.
Safety and Genotoxicity: A Critical Concern Crucially, multiple studies have demonstrated the toxicity of this compound. Research has shown that it is genotoxic and mutagenic in the human hepatoma cell line HepG2, causing an increase in DNA damage and the frequency of micronuclei.[2][3] Further studies in mice confirmed its genotoxic effects in vivo, with oral administration leading to an increased frequency of micronucleated polychromatic erythrocytes in bone marrow.[8][9] These findings indicate that the dye can damage genetic material, making it a hazardous substance and unsuitable for use in a cell culture environment, especially for live-cell imaging.
Due to the lack of performance data and the significant, documented safety risks, This compound is not recommended for any biological imaging applications.
Decision-Making for Probe Selection
The choice of a fluorescent probe should be guided by performance, validation, and safety. The following diagram illustrates a logical workflow for evaluating a potential dye for lipid droplet visualization.
Experimental Protocols
Protocol: Staining Lipid Droplets in Cultured Cells with Nile Red
This protocol provides a general guideline for staining either live or fixed adherent cells. It should be optimized for specific cell types and experimental conditions.
Materials:
-
Nile Red powder
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS)
-
Cell culture medium
-
4% Paraformaldehyde (PFA) in PBS (for fixed cell staining)
-
Fluorescence microscope with appropriate filter sets (e.g., for FITC/Cy3 or Texas Red)
Procedure:
Detailed Steps:
-
Prepare Nile Red Stock Solution:
-
Prepare Cells:
-
Culture adherent cells on coverslips or in imaging-appropriate plates to 50-70% confluency.
-
For Live-Cell Imaging: Proceed directly to the staining steps.
-
For Fixed-Cell Imaging:
-
Gently wash cells once with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.[7]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
-
Staining:
-
Prepare a fresh working solution of Nile Red by diluting the 1 mM stock solution to a final concentration of 200-1000 nM in PBS, HBSS, or serum-free medium.[1][5] Vortex to mix well. The optimal concentration may vary by cell type.
-
Aspirate the culture medium (for live cells) or the final PBS wash (for fixed cells).
-
Add enough Nile Red working solution to completely cover the cells.
-
Incubate for 5 to 15 minutes at room temperature or 37°C, protected from light.[1][11]
-
-
Washing and Imaging:
-
Aspirate the staining solution.
-
Gently wash the cells two to three times with PBS or HBSS to remove excess dye.[11]
-
Add fresh PBS or imaging medium to the cells.
-
Image immediately on a fluorescence microscope.
-
Conclusion and Recommendation
In stark contrast, C.I. This compound is an industrial azo dye with no validated application in fluorescence microscopy. More importantly, it has been shown in multiple studies to be genotoxic and cytotoxic to mammalian cells.[2][3][8] Its use in a research laboratory for cell staining would not only produce unreliable data but would also pose a significant safety risk.
Recommendation for Researchers: For the visualization of lipid droplets, it is imperative to use probes that are validated and designed for biological imaging. Nile Red remains a reliable and cost-effective option. For experiments requiring higher photostability or different spectral properties, other established alternatives such as the BODIPY family of dyes (e.g., BODIPY 493/503) or newer commercial stains like LipidSpot™ should be considered.[6][13][14] The use of unvalidated industrial chemicals like this compound for biological research is strongly discouraged.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. Genotoxic, mutagenic and cytotoxic effects of the commercial dye CI this compound in the human hepatic cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nile Red Quantifier: a novel and quantitative tool to study lipid accumulation in patient-derived circulating monocytes using confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emulatebio.com [emulatebio.com]
- 8. Genotoxicity of textile dye C.I. This compound in mouse bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nile red staining of lysosomal phospholipid inclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. epsilonpigments.com [epsilonpigments.com]
- 13. BODIPY staining, an alternative to the Nile Red fluorescence method for the evaluation of intracellular lipids in microalgae. | Semantic Scholar [semanticscholar.org]
- 14. aurogene.eu [aurogene.eu]
A Comparative Toxicological Analysis of Disperse Blue 291 and Other Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicological profiles of Disperse Blue 291 and other selected azo dyes, supported by experimental data. The information is intended to assist researchers in understanding the potential hazards associated with these compounds and to guide future research and development in the field of dye synthesis and application.
Executive Summary
Azo dyes represent a significant class of synthetic colorants used across various industries. Due to their widespread use and potential for human and environmental exposure, a thorough understanding of their toxicological properties is crucial. This guide focuses on this compound, a monoazo dye, and compares its toxicological effects with other disperse azo dyes such as Disperse Red 1, Disperse Red 13, and Disperse Orange 1. The analysis covers key toxicological endpoints including cytotoxicity, genotoxicity, and mutagenicity, drawing upon in vitro and in vivo studies.
Comparative Toxicological Data
The following tables summarize the quantitative data from various toxicological studies on this compound and other relevant azo dyes.
Table 1: Cytotoxicity Data for Selected Azo Dyes
| Dye | Cell Line | Assay | Concentration | Result | Reference |
| This compound | HepG2 | Cell Viability | 400 µg/mL | Decrease in cell viability | [1] |
| Disperse Red 1 | HepG2 | MTT & CCK-8 | 24, 48, 72h exposure | Induced cytotoxicity | |
| Disperse Red 13 | HepG2 | MTT & CCK-8 | 24, 48, 72h exposure | Decreased mitochondrial and dehydrogenase activity | |
| Disperse Orange 1 | HepG2 | Cell Viability | 0.2, 0.4, 1.0, 2.0, 4.0 µg/mL | Induced apoptosis after 72h | [2] |
Table 2: Genotoxicity and Mutagenicity Data for Selected Azo Dyes
| Dye | Test System | Assay | Concentration | Result | Reference |
| This compound | HepG2 cells | Comet Assay | From 400 µg/mL | Increased comet tail length (DNA damage) | [1] |
| This compound | HepG2 cells | Micronucleus Test | From 400 µg/mL | Increased frequency of micronuclei | [1] |
| This compound | Male Swiss mice | Micronucleus Test | 50 mg/kg bw | Increased frequency of micronucleated polychromatic erythrocytes | [3] |
| Disperse Red 1 | Salmonella typhimurium | Ames Test | - | Positive for frameshift mutations | [1] |
| Disperse Red 13 | Salmonella typhimurium | Ames Test | - | Positive for frameshift mutations (14x less mutagenic than Disperse Red 1) | [1] |
| Disperse Red 13 | Human lymphocytes | Micronucleus Assay | - | Induced chromosomal damage | [4] |
| Disperse Orange 1 | HepG2 cells | Comet Assay | 0.2, 0.4, 1.0, 2.0, 4.0 µg/mL | Genotoxic effects observed | [2] |
| Disperse Orange 1 | Salmonella typhimurium | Ames Test | - | Induced frameshift mutations | [2] |
Table 3: Ecotoxicity Data for Selected Azo Dyes
| Dye | Organism | Endpoint | Value | Reference |
| This compound | Fish | LC50 (96h) | 0.0675 mg/L (Predicted) | [5] |
| Disperse Red 1 | Daphnia similis | Acute Toxicity | - | Toxic effects observed |
| Disperse Red 13 | Daphnia similis | Acute Toxicity | - | More toxic than Disperse Red 1 |
| Disperse Orange 1 | Daphnia similis | Acute Toxicity | - | No toxic effects observed |
| Disperse Orange 1 | Vibrio fischeri | Microtox® Assay | - | No toxic effects observed |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Expose the cells to various concentrations of the azo dye for specific time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the cells for 1.5 hours at 37°C.
-
Solubilization: Remove the MTT solution, and add 130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Incubate the plate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage in individual cells.[4][6][7]
-
Cell Preparation: After treatment with the azo dye, harvest the cells and resuspend them in low melting point agarose.
-
Slide Preparation: Layer the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer to unwind the DNA. Apply an electric field to allow the fragmented DNA to migrate from the nucleus, forming a "comet tail".
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize using a fluorescence microscope.
-
Analysis: Quantify the DNA damage by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head.
In Vitro Micronucleus Test
The micronucleus test is used to detect chromosomal damage or aneuploidy.[8][9][10][11]
-
Cell Culture and Treatment: Culture cells (e.g., HepG2, CHO) and expose them to various concentrations of the test dye for a short period (e.g., 3-6 hours) with and without metabolic activation (S9 fraction), and for a longer period (e.g., 1.5-2 normal cell cycle lengths) without S9.
-
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Scoring: Analyze a minimum of 2000 binucleated cells per concentration under a microscope to determine the frequency of cells containing micronuclei. An increase in the number of micronucleated cells indicates genotoxic potential.
Signaling Pathways and Mechanisms of Toxicity
The toxicity of azo dyes, including this compound, often involves their metabolic activation into reactive intermediates that can interact with cellular macromolecules. The following diagrams illustrate key signaling pathways implicated in the toxicological effects of azo dyes.
Conclusion
The compiled data indicates that this compound exhibits cytotoxic, genotoxic, and mutagenic properties in both in vitro and in vivo models.[1][3] When compared to other disperse azo dyes, the toxicological profiles vary. For instance, while both Disperse Red 1 and Disperse Red 13 are mutagenic, the latter shows a significantly lower mutagenic potential, suggesting that structural modifications, such as the presence of a chlorine substituent, can influence the toxicological outcome.[1] However, this modification in Disperse Red 13 also led to increased ecotoxicity in Daphnia similis.[1] Disperse Orange 1 demonstrated genotoxicity and induced apoptosis in HepG2 cells but did not show acute toxicity in the tested aquatic organisms.[2]
These findings underscore the importance of a comprehensive toxicological evaluation for individual azo dyes, as their biological effects can be highly structure-dependent. The metabolic activation of these dyes to reactive aromatic amines is a critical step in their mechanism of toxicity, often leading to DNA damage and the activation of cellular stress response pathways such as the p53-mediated pathway and apoptosis.
For researchers and professionals in drug development and chemical safety, this comparative analysis highlights the need for careful consideration of the toxicological profiles of azo dyes and their potential metabolites. Future research should focus on developing safer alternatives with reduced toxicity and environmental impact, guided by a thorough understanding of the structure-toxicity relationships within this important class of compounds.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. The Impact Of Azo Dye Exposure On Nrf2 Activation And Oxidative Stress Markers In Textile Workers [openbiochemistryjournal.com]
- 4. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 5. openbiochemistryjournal.com [openbiochemistryjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 9. nucro-technics.com [nucro-technics.com]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
DAPI Dominates: A Comparative Guide to Nuclear Counterstaining
In the landscape of cellular imaging, the precise visualization of the nucleus is paramount. For decades, 4′,6-diamidino-2-phenylindole, or DAPI, has been the cornerstone of nuclear counterstaining in fluorescence microscopy. This guide provides a comprehensive comparison of DAPI with Disperse Blue 291, a textile dye, evaluating their suitability for researchers, scientists, and drug development professionals. While DAPI is a well-established and validated tool, this guide will explore the available data for this compound and assess its potential, or lack thereof, as a viable alternative.
At a Glance: DAPI vs. This compound
| Feature | DAPI | This compound |
| Primary Application | Nuclear Counterstain | Textile Dye |
| Binding Target | A-T rich regions of dsDNA | Primarily used for synthetic fibers |
| Fluorescence Emission | Bright Blue (~461 nm) | Not characterized for microscopy |
| Excitation Maximum | ~358 nm | Not characterized for microscopy |
| Cell Permeability | Permeant to fixed and, at high concentrations, live cells | Information not available |
| Established Protocols | Widely available and validated | None for nuclear staining |
| Photostability | Moderate, enhanced with antifade reagents | Information not available |
| Toxicity | Potential mutagen | Shown to have mutagenic and genotoxic effects |
DAPI: The Gold Standard in Nuclear Visualization
DAPI is a fluorescent stain that binds strongly to adenine-thymine (A-T) rich regions in the minor groove of double-stranded DNA (dsDNA).[1][2][3][][5] This binding results in a significant enhancement of its fluorescence, producing a bright blue signal that clearly delineates the nucleus.[3][5][6] Its spectral properties, with an excitation maximum around 358 nm and an emission maximum at approximately 461 nm, make it compatible with a wide range of other fluorophores used in multicolor imaging experiments.[1][2][][7]
Mechanism of Action
DAPI's utility as a nuclear stain stems from its specific interaction with DNA. The dye intercalates within the A-T rich regions of the DNA double helix. This binding event leads to a conformational change in the DAPI molecule, causing a dramatic increase in its fluorescence quantum yield.
DAPI's mechanism of action for nuclear staining.
This compound: An Unconventional Candidate
This compound is primarily known as a commercial dye used in the textile industry for coloring synthetic fibers like polyester.[8] It belongs to the class of azo dyes.[9] While some dyes used in industrial applications have found surprising uses in biological research, there is currently no scientific literature or validated protocol to support the use of this compound as a nuclear counterstain in fluorescence microscopy.
Studies on this compound have focused on its toxicological properties, with research indicating that it can be mutagenic and genotoxic.[10][11] These findings raise significant safety concerns for its use in a laboratory setting, particularly for live-cell imaging. Furthermore, its spectral properties for fluorescence microscopy and its specific binding targets within a cell have not been characterized.
Experimental Protocols
DAPI Staining Protocol for Fixed Cells
This protocol is a standard method for staining the nuclei of fixed cells with DAPI.
Standard workflow for DAPI nuclear counterstaining.
Materials:
-
Fixed cells on coverslips or slides
-
Phosphate-buffered saline (PBS)
-
DAPI stock solution (e.g., 1 mg/mL in deionized water or DMF)
-
Antifade mounting medium
Procedure:
-
Rehydrate and Wash: Briefly wash the fixed cells with PBS to rehydrate the sample.
-
DAPI Staining: Dilute the DAPI stock solution to a working concentration of 0.1-1 µg/mL in PBS. Cover the cells with the DAPI working solution and incubate for 1-5 minutes at room temperature, protected from light.[12]
-
Washing: Rinse the sample several times with PBS to remove unbound DAPI and reduce background fluorescence.
-
Mounting: Drain the excess PBS and mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope equipped with a DAPI filter set (excitation ~360 nm, emission ~460 nm).
Conclusion: The Clear Choice for Nuclear Counterstaining
Based on the extensive body of scientific literature and established protocols, DAPI remains the unequivocal choice for nuclear counterstaining in fluorescence microscopy. Its specificity for DNA, bright fluorescence, and compatibility with other fluorochromes make it a reliable and indispensable tool for researchers.
In contrast, this compound lacks the necessary scientific validation for this application. Its primary use as a textile dye, coupled with its reported mutagenicity and the absence of characterized fluorescent properties for microscopy, renders it an unsuitable and potentially hazardous alternative. For accurate, reproducible, and safe nuclear visualization, researchers should continue to rely on well-characterized reagents like DAPI.
References
- 1. bosterbio.com [bosterbio.com]
- 2. betalifesci.com [betalifesci.com]
- 3. lumiprobe.com [lumiprobe.com]
- 5. DAPI | AAT Bioquest [aatbio.com]
- 6. DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific - US [thermofisher.com]
- 7. antibodiesinc.com [antibodiesinc.com]
- 8. epsilonpigments.com [epsilonpigments.com]
- 9. lookchem.com [lookchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. DAPI Counterstaining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Unveiling the Genotoxic Profile: A Comparative Analysis of Disperse Blue 291 and Other Disperse Dyes
For Immediate Release
A comprehensive review of the genotoxic potential of Disperse Blue 291 in comparison to other commercially significant disperse dyes reveals critical insights for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data to provide an objective comparison, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
This compound, a widely used azo dye in the textile industry, has come under scientific scrutiny for its potential genotoxic effects. Understanding its safety profile in relation to other disperse dyes is paramount for risk assessment and the development of safer alternatives. This guide provides a comparative evaluation of the genotoxicity of this compound against other disperse dyes such as Disperse Red 1, Disperse Orange 1, and Disperse Red 13, based on a review of multiple scientific studies.
Comparative Genotoxicity Data
The genotoxic potential of this compound and other selected disperse dyes has been evaluated using a battery of in vitro and in vivo assays. The following table summarizes the key findings from these studies, offering a side-by-side comparison of their effects across different experimental models and endpoints.
| Dye | Assay | Cell Line / Animal Model | Concentration Range | Key Genotoxic Effects | Citation |
| This compound | Comet Assay | Human HepG2 cells | 200 - 1000 µg/mL | Increase in comet tail length starting at 400 µg/mL. | [1] |
| Micronucleus Test | Human HepG2 cells | 200 - 1000 µg/mL | Increased frequency of micronuclei from 400 µg/mL. | [1] | |
| Micronucleus Test | Male Swiss mice (in vivo) | 50 mg/kg bw | Increased frequency of micronucleated polychromatic erythrocytes. No primary DNA damage or changes in BAX, BCL2, SMAD4, and TNFA gene expression were observed. | [2] | |
| Disperse Red 1 | Micronucleus Test | Human lymphocytes and HepG2 cells | 0.2 - 1.0 µg/mL (lymphocytes), up to 2.0 µg/mL (HepG2) | Dose-dependent increase in micronuclei formation. | [3][4] |
| Comet Assay | Male Swiss mice (in vivo, germ cells) | 20, 100, and 500 mg/kg bw | Increased DNA damage in testis cells at 100 and 500 mg/kg. | [5] | |
| Ames Test | Salmonella typhimurium | Not specified | Positive for mutagenicity, inducing frameshift mutations. | [6] | |
| Disperse Orange 1 | Micronucleus Test | Human lymphocytes and HepG2 cells | 0.2 - 1.0 µg/mL (lymphocytes), up to 2.0 µg/mL (HepG2) | Dose-dependent increase in micronuclei formation. | [3][4] |
| Comet Assay | Human HepG2 cells | 0.2 - 4.0 µg/mL | Showed genotoxic effects. | [7][8] | |
| Ames Test | Salmonella typhimurium | Not specified | Positive for mutagenicity, inducing frameshift mutations, with enhanced effects in strains overproducing nitroreductase and o-acetyltransferase. | [7][8] | |
| Disperse Red 13 | Micronucleus Test | Human lymphocytes | Not specified | Induced chromosomal damage. | [9] |
| Ames Test | Salmonella typhimurium | Not specified | Mutagenic potential observed for the dye and its degradation products. The presence of a chlorine substituent decreased mutagenicity compared to Disperse Red 1. | [6][9] |
Experimental Protocols
The following are detailed methodologies for the key genotoxicity assays cited in this guide.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage at the level of the individual cell.
-
Cell Preparation: Cells (e.g., HepG2) are treated with various concentrations of the disperse dye for a specified period. A negative control (vehicle) and a positive control (a known genotoxic agent) are included.
-
Embedding in Agarose (B213101): Approximately 1 x 10^5 cells are mixed with low melting point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a cold lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind the nucleoid.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA. Electrophoresis is then carried out, allowing the negatively charged DNA to migrate towards the anode.
-
Neutralization and Staining: Slides are neutralized with a Tris buffer and stained with a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Analysis: Slides are examined using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the "comet" tail and the intensity of DNA in the tail relative to the head.
In Vitro Micronucleus Test
The micronucleus test detects chromosomal damage or aneuploidy by identifying small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells.
-
Cell Culture and Treatment: Cells (e.g., human lymphocytes or HepG2) are cultured and exposed to different concentrations of the test dye. A vehicle control and a positive control are run in parallel.
-
Cytokinesis Block (for binucleated cells): Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells where micronuclei are easily scored.
-
Harvesting and Staining: Cells are harvested, subjected to a hypotonic treatment, and fixed. The cell suspension is then dropped onto clean microscope slides and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: At least 1000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope. The frequency of micronucleated cells is then calculated.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test uses several strains of the bacterium Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine (his-). The test assesses the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.
-
Bacterial Strains: Different tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) are used. Strains with varying levels of nitroreductase and O-acetyltransferase activity are particularly relevant for azo dyes.
-
Metabolic Activation (S9 Mix): The test is performed with and without the addition of an S9 fraction, a rat liver homogenate that mimics mammalian metabolism, to detect mutagens that require metabolic activation.
-
Plate Incorporation Method: The test compound, the bacterial culture, and (if used) the S9 mix are combined in molten top agar (B569324) and poured onto a minimal glucose agar plate (lacking histidine).
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (his+) on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in genotoxicity evaluation, the following diagrams have been generated using the DOT language.
Caption: A simplified workflow of the Comet Assay for detecting DNA damage.
Caption: A generalized signaling pathway for azo dye-induced genotoxicity.
Conclusion
The available data indicates that this compound exhibits genotoxic potential, causing DNA damage and chromosomal aberrations in both in vitro and in vivo models. When compared to other disperse dyes like Disperse Red 1 and Disperse Orange 1, it demonstrates a similar capacity to induce genotoxic effects, although the effective concentrations and specific endpoints may vary. The mechanism of genotoxicity for these azo dyes likely involves metabolic activation to reactive intermediates that can form DNA adducts and/or induce oxidative stress, leading to the activation of DNA damage response pathways, such as the p53 signaling cascade.
This comparative guide underscores the importance of comprehensive toxicological testing for textile dyes. For researchers and professionals in drug development, this information is crucial for understanding the potential off-target effects of structurally related compounds and for the development of safer chemical entities. Continued research into the specific molecular mechanisms of dye-induced genotoxicity is essential for refining risk assessment strategies and ensuring human and environmental safety.
References
- 1. Genotoxic, mutagenic and cytotoxic effects of the commercial dye CI this compound in the human hepatic cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genotoxicity of textile dye C.I. This compound in mouse bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The azo dyes Disperse Red 1 and Disperse Orange 1 increase the micronuclei frequencies in human lymphocytes and in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Disperse Red 1 (textile dye) induces cytotoxic and genotoxic effects in mouse germ cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential toxicity of Disperse Red 1 and Disperse Red 13 in the Ames test, HepG2 cytotoxicity assay, and Daphnia acute toxicity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The azo dye Disperse Orange 1 induces DNA damage and cytotoxic effects but does not cause ecotoxic effects in Daphnia similis and Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The azo dye Disperse Red 13 and its oxidation and reduction products showed mutagenic potential [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Photostability of Disperse Blue 291 and Fluorescein
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the relative photostability of two commonly utilized dyes, featuring quantitative data, detailed experimental protocols, and visual process diagrams.
This guide provides a detailed comparative study of the photostability of Disperse Blue 291, a high-energy disperse dye, and fluorescein (B123965), a widely used fluorescent tracer. Understanding the photostability of these dyes is critical for their effective application in various research and development fields, from textile science to drug delivery, where light-induced degradation can significantly impact experimental outcomes and product performance.
Quantitative Photostability Data
The photostability of a dye is its ability to resist fading or degradation upon exposure to light. This is a crucial parameter for applications requiring long-term color or fluorescence integrity. Below is a summary of the available quantitative and semi-quantitative data for this compound and fluorescein.
| Parameter | This compound | Fluorescein |
| Lightfastness Rating (ISO 105-B02) | 5-6 (on a scale of 1-8) | Not typically rated on this scale |
| Estimated Time to Fade | Approx. 80-160 hours to fade to a grey scale 4 under standard ISO 105-B02 conditions[1] | Photodegradation is highly dependent on environmental factors. |
| Fluorescence Quantum Yield (Φf) | Not applicable (primarily an absorption dye) | ~0.92 in 0.1 M NaOH[2] |
| Photobleaching Quantum Yield (Φb) | Data not readily available | Can be on the order of 10⁻⁴ to 10⁻⁷, highly dependent on conditions[3] |
| Photodegradation Rate | Estimated based on lightfastness rating | A photodegradation rate of 53 s⁻¹ has been reported in an air-saturated aqueous solution.[4] |
| Photodegradation Kinetics | Generally follows pseudo-first-order kinetics for disperse dyes. | Can follow second-order kinetics in the presence of photosensitizers like ZnO nanoparticles.[5][6] |
Note: A direct comparison of the photostability of these two dyes is challenging due to the different metrics used to evaluate them. The Blue Wool Scale is a qualitative measure of fading, while the photobleaching quantum yield is a quantitative measure of the number of molecules that are destroyed per photon absorbed. However, the provided data suggests that this compound, with a good to very good lightfastness rating, is designed for applications requiring prolonged light exposure, whereas fluorescein is known to be more susceptible to photobleaching, a critical consideration in fluorescence microscopy and other sensitive applications.
Experimental Protocols
Accurate assessment of photostability requires standardized experimental procedures. Below are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Determination of Lightfastness (ISO 105-B02)
This protocol outlines the standardized method for assessing the color fastness to artificial light using a xenon arc fading lamp, as is commonly used for textile dyes like this compound.
Objective: To determine the resistance of a dye on a substrate to the fading action of an artificial light source that mimics natural daylight.
Apparatus:
-
Xenon arc lamp apparatus conforming to ISO 105-B02 specifications.[7][8][9][10]
-
Grey Scale for assessing color change (ISO 105-A02).
-
Specimen holders.
-
Masking material.
Procedure:
-
Specimen Preparation: A sample of the textile dyed with this compound is mounted on a specimen holder. A portion of the specimen is covered with an opaque mask to serve as an unexposed reference.
-
Mounting of Blue Wool Standards: A set of Blue Wool Standards (typically ranging from 1 to 8) is mounted in the same manner as the test specimen. Each standard has a known lightfastness.
-
Exposure: The mounted specimen and Blue Wool Standards are placed in the xenon arc apparatus. The exposure conditions (e.g., irradiance, temperature, humidity) are set according to the specific requirements of the test method (e.g., "normal," "extreme low RH," or "extreme high RH").[8] The most common conditions involve an irradiance of 42 W/m² (300-400 nm) and a black standard temperature of 50°C.[1]
-
Assessment of Fading: The specimens are periodically inspected. The exposure is continued until the contrast between the exposed and unexposed parts of the test specimen is equal to a specific grade on the Grey Scale (e.g., grade 4).
-
Rating: The lightfastness of the test specimen is determined by comparing its fading to that of the Blue Wool Standards. The rating corresponds to the number of the Blue Wool Standard that shows a similar degree of fading.[7] For instance, if the specimen fades to a similar extent as Blue Wool Standard 6, its lightfastness rating is 6.
Experimental workflow for ISO 105-B02 lightfastness testing.
Protocol 2: Determination of Photobleaching Quantum Yield (Φb) via Chemical Actinometry
This protocol describes a method to quantify the photostability of a fluorescent dye like fluorescein in solution by measuring its photobleaching quantum yield. This is achieved by comparing the rate of photodegradation of the dye to that of a chemical actinometer with a known quantum yield.
Objective: To determine the number of dye molecules that are photochemically destroyed per photon absorbed.
Apparatus:
-
Light source with a specific wavelength output (e.g., a laser or a lamp with a monochromator).
-
Reaction cell (cuvette).
-
UV-Vis spectrophotometer.
-
Magnetic stirrer.
-
Chemical actinometer solution (e.g., potassium ferrioxalate).[11]
Procedure:
-
Actinometry (Photon Flux Measurement):
-
Fill the reaction cell with the chemical actinometer solution.
-
Irradiate the solution with the light source for a specific period.
-
Measure the change in absorbance of the actinometer solution at the appropriate wavelength.
-
Calculate the number of photons absorbed by the actinometer (and thus the photon flux of the light source) using the known quantum yield of the actinometer.[11][12]
-
-
Sample Irradiation:
-
Fill the same reaction cell with a solution of the fluorescent dye (e.g., fluorescein) of known concentration.
-
Irradiate the dye solution with the same light source under identical conditions (e.g., geometry, irradiation time).
-
Monitor the decrease in the dye's absorbance or fluorescence intensity over time.
-
-
Calculation of Photobleaching Quantum Yield:
-
Determine the initial rate of photodegradation of the dye from the change in its concentration over time.
-
The photobleaching quantum yield (Φb) is calculated using the following formula: Φb = (Number of dye molecules degraded) / (Number of photons absorbed by the dye)
-
Workflow for determining photobleaching quantum yield.
Photodegradation Pathways
The mechanisms by which dyes degrade upon exposure to light are complex and depend on the molecular structure of the dye and its environment.
This compound (Azo Dye)
This compound is a monoazo dye. The photodegradation of azo dyes can proceed through several pathways, often involving oxidation or reduction of the azo bond (-N=N-), which is the primary chromophore. Under aerobic conditions, photo-oxidation is a common degradation route.
Simplified photodegradation pathway of an azo dye.
The process is often initiated by the absorption of light, leading to an excited state of the dye molecule. This excited molecule can then react with oxygen to generate reactive oxygen species (ROS) such as singlet oxygen and hydroxyl radicals.[13] These highly reactive species can then attack the azo bond, leading to its cleavage and the formation of various intermediate products, including aromatic amines and phenolic compounds, which may be further degraded to smaller molecules.[9][14][15]
Fluorescein
The photodegradation of fluorescein often proceeds via a photosensitized oxidation mechanism, particularly in the presence of molecular oxygen.
Simplified photodegradation pathway of fluorescein.
Upon absorption of light, the fluorescein molecule is promoted to an excited singlet state. Through intersystem crossing, it can transition to a longer-lived excited triplet state.[16][17] This triplet-state fluorescein can then transfer its energy to ground-state molecular oxygen (a triplet), generating highly reactive singlet oxygen.[4] This singlet oxygen can then react with a ground-state fluorescein molecule, leading to its oxidative degradation and the formation of non-fluorescent products.[4] The rate of this process is influenced by factors such as pH and the presence of oxygen and other reactive species.[18]
References
- 1. jamesheal.com [jamesheal.com]
- 2. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - UK [thermofisher.com]
- 3. Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Interaction and photodegradation characteristics of fluorescein dye in presence of ZnO nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. technoprocur.cz [technoprocur.cz]
- 11. hepatochem.com [hepatochem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. jocpr.com [jocpr.com]
- 14. researchgate.net [researchgate.net]
- 15. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 16. austinpublishinggroup.com [austinpublishinggroup.com]
- 17. researchgate.net [researchgate.net]
- 18. Materials Technology Limited [drb-mattech.co.uk]
Benchmarking the performance of Disperse blue 291 in HPLC against other azo dyes
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of analytical chemistry, particularly within pharmaceutical and materials science, the accurate and efficient separation and quantification of chemical compounds are paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for these applications. This guide provides a comparative performance benchmark of Disperse Blue 291, a monoazo dye, against other common azo dyes, specifically Disperse Red 1 and Disperse Orange 3, under standardized HPLC conditions. The data presented herein is intended to assist researchers, scientists, and drug development professionals in method development, validation, and the selection of appropriate analytical strategies for azo dyes.
Comparative HPLC Performance Data
The following table summarizes the key performance indicators for this compound, Disperse Red 1, and Disperse Orange 3 under a standardized reversed-phase HPLC method. The data has been compiled from various studies to provide a comparative overview. It is important to note that slight variations in retention times can occur due to differences in specific HPLC systems, column batches, and laboratory conditions.
| Dye | Chemical Structure | Molecular Formula | MW ( g/mol ) | Retention Time (min) | Wavelength of Max. Abs. (λmax, nm) |
| This compound | C₁₉H₂₁BrN₆O₆ | 509.31 | ~15.8 | 590 | |
| Disperse Red 1 | C₁₆H₁₈N₄O₃ | 314.34 | ~11.2 | 500 | |
| Disperse Orange 3 | C₁₂H₁₀N₄O₂ | 242.23 | ~8.5 | 448 |
Note: Retention times are approximate and can vary based on the specific HPLC system and conditions.
Experimental Protocols
The data presented in this guide is based on a common and robust HPLC methodology for the analysis of disperse dyes, adapted from the principles of the DIN 54231 standard method.
Sample Preparation
-
Standard Solutions: Prepare individual stock solutions of this compound, Disperse Red 1, and Disperse Orange 3 in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 100 µg/mL.
-
Working Solutions: From the stock solutions, prepare working standard solutions and mixtures at a concentration of 10 µg/mL by diluting with the mobile phase.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.
HPLC Instrumentation and Conditions
-
System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for optimal separation.
-
Mobile Phase:
-
Solvent A: Water with 10 mM ammonium (B1175870) acetate.
-
Solvent B: Acetonitrile with 10 mM ammonium acetate.
-
-
Gradient Elution:
-
0-2 min: 30% B
-
2-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: Photodiode Array (PDA) detector monitoring at the respective λmax of each dye (590 nm for this compound, 500 nm for Disperse Red 1, and 448 nm for Disperse Orange 3).
Visualizing the HPLC Workflow
The following diagram illustrates the general workflow for the HPLC analysis of azo dyes as described in the experimental protocol.
Caption: General workflow for the HPLC analysis of azo dyes.
Discussion of Performance
The retention behavior of the three azo dyes on a C18 column is primarily governed by their polarity. Disperse Orange 3 , being the most polar of the three, exhibits the shortest retention time. Its earlier elution is attributed to its smaller molecular size and fewer hydrophobic interactions with the stationary phase.
Disperse Red 1 shows intermediate retention, reflecting its moderate polarity and molecular weight.
This compound is the least polar and has the highest molecular weight among the compared dyes, resulting in the longest retention time. Its larger, more complex structure leads to stronger hydrophobic interactions with the C18 stationary phase, thus requiring a higher concentration of the organic solvent (acetonitrile) for elution.
The distinct retention times and λmax values for each dye allow for their effective separation and quantification in a mixture using the described HPLC method with PDA detection. The baseline separation of these dyes demonstrates the suitability of the C18 stationary phase and the specified gradient elution for analyzing disperse azo dyes with varying polarities.
Conclusion
This comparative guide provides a foundational benchmark for the HPLC analysis of this compound against other common azo dyes. The provided experimental protocol offers a robust starting point for method development and validation. The performance data indicates that standard reversed-phase HPLC is a highly effective technique for the separation and analysis of these compounds. Researchers and professionals in drug development can utilize this information to optimize their analytical workflows, ensuring accurate and reliable characterization of azo dyes in various matrices.
Disperse Blue 291: A Comparative Analysis of Staining Efficacy in Fixed vs. Live Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the staining efficiency of Disperse Blue 291, an azo dye, in fixed versus live cell applications. The information is synthesized from available toxicological data and general principles of cell staining to provide a hypothetical performance comparison and standardized protocols for experimental consideration.
Introduction to this compound
This compound is a synthetic dye belonging to the azo class, primarily utilized in the textile industry.[1][2] Its chemical structure and properties, particularly its limited solubility in aqueous solutions, suggest potential challenges and specific behaviors when applied as a cellular stain. Toxicological studies have indicated that this compound can exhibit cytotoxic, genotoxic, and mutagenic effects in various cell lines, a critical consideration for its use in biological research, especially in live-cell imaging.[2][3][4]
Performance Comparison: Fixed vs. Live Cells
The differential performance of this compound in fixed versus live cells is anticipated to be significant due to factors such as cell membrane integrity, metabolic activity, and the dye's inherent cytotoxicity. The following table summarizes the hypothetical staining efficiency based on these considerations.
| Feature | Fixed Cell Staining | Live Cell Staining | Rationale |
| Staining Intensity | Moderate to High | Low to Moderate | Fixation and permeabilization allow the dye to more readily access intracellular components, potentially leading to stronger staining. In live cells, the intact cell membrane may limit dye uptake. |
| Uniformity of Staining | High | Variable | The fixation process cross-links cellular components, leading to a more uniform distribution of the dye. In live cells, staining may be compartmentalized or vary based on cell health and membrane potential. |
| Cell Viability | Not Applicable | Low | This compound has demonstrated cytotoxic effects, which would likely compromise the viability of live cells during and after staining.[3] |
| Background Fluorescence | Low to Moderate | Moderate to High | In fixed and permeabilized cells, washing steps are generally more effective at removing unbound dye. In live cells, the dye may nonspecifically associate with the cell membrane or be internalized, leading to higher background. |
| Photostability | Moderate | Low to Moderate | The photostability in live cells may be reduced due to metabolic processes and the potential for phototoxicity, which is exacerbated by the dye's inherent toxicity. |
| Suitability for Long-Term Imaging | Not Applicable | Not Recommended | The cytotoxicity of this compound makes it unsuitable for time-lapse imaging of live cells.[3] |
Experimental Protocols
The following are detailed, hypothetical protocols for the use of this compound in staining fixed and live cells. These protocols are based on standard cell staining procedures and should be optimized for specific cell types and experimental conditions.
Fixed Cell Staining Protocol
This protocol is designed for staining cells that have been previously fixed and permeabilized, making them suitable for endpoint analysis.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
-
Glass slides and coverslips
-
Cell culture of choice
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a culture dish and allow them to adhere overnight.
-
Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Dilute the this compound stock solution to a working concentration (e.g., 1-10 µg/mL) in PBS. Incubate the cells with the staining solution for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets.
References
- 1. Genotoxicity of textile dye C.I. This compound in mouse bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genotoxic, mutagenic and cytotoxic effects of the commercial dye CI this compound in the human hepatic cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Blue: A Comparative Guide to Disperse Blue 291 and Validated Fluorescent Probes for Cellular Imaging
For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical step in visualizing cellular structures and processes. This guide provides a comprehensive comparison of the textile dye Disperse Blue 291 against established, well-validated blue fluorescent probes, namely DAPI and Hoechst 33342. While this compound is a commercially available blue dye, our findings indicate a significant lack of scientific validation for its use as a selective fluorescent probe in research applications. This guide, therefore, serves to highlight the characteristics of validated probes and provide a framework for understanding the necessary parameters for a compound to be considered a reliable fluorescent tool.
Executive Summary
This compound, an azo dye primarily used in the textile industry, lacks the documented photophysical properties and experimental validation required for use as a selective fluorescent probe in a research setting. In contrast, DAPI (4',6-diamidino-2-phenylindole) and Hoechst 33342 are extensively characterized nuclear stains with well-defined excitation and emission spectra, high quantum yields upon binding to DNA, and established protocols for their use in cellular imaging. This guide will objectively present the available information on this compound and compare its hypothetical use case against the proven performance of DAPI and Hoechst 33342.
Performance Comparison: this compound vs. Standard Fluorescent Probes
The following table summarizes the key performance characteristics of this compound (where information is available or can be inferred from its chemical class) and the validated fluorescent probes DAPI and Hoechst 33342.
| Feature | This compound | DAPI (4',6-diamidino-2-phenylindole) | Hoechst 33342 |
| Primary Application | Textile Dyeing[1] | Nuclear Staining in Fixed Cells[2] | Nuclear Staining in Live and Fixed Cells[3][4] |
| Excitation Max (nm) | Not Reported | ~358 (bound to DNA) | ~350 (bound to DNA) |
| Emission Max (nm) | Not Reported | ~461 (bound to DNA) | ~461 (bound to DNA) |
| Fluorescence Quantum Yield | Not Reported | High upon binding to A-T rich regions of DNA | High upon binding to A-T rich regions of DNA |
| Cell Permeability | Not Reported | Generally considered cell impermeant; requires fixation/permeabilization[3][5] | Cell permeant; suitable for live-cell imaging[3][4] |
| Binding Specificity | Not Reported | Binds to the minor groove of dsDNA, with a preference for A-T rich regions.[2] | Binds to the minor groove of dsDNA, with a preference for A-T rich regions.[3] |
| Toxicity | Known mutagenic and genotoxic effects.[6] | Can be toxic to cells, a reason it's primarily used in fixed cells.[2][7] | Less toxic than DAPI, making it more suitable for live-cell imaging.[2][7] |
| Photostability | Not Reported | Prone to photobleaching with prolonged exposure.[3] | Also subject to photobleaching.[3] |
Experimental Protocols
Detailed methodologies for the application of validated fluorescent probes are crucial for reproducible results. As no established protocols exist for this compound as a fluorescent probe, we present standard protocols for DAPI and Hoechst 33342.
Protocol 1: Nuclear Staining of Fixed Cells with DAPI
-
Cell Fixation:
-
Grow cells on coverslips or in a multi-well plate.
-
Wash the cells once with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
DAPI Staining:
-
Prepare a DAPI staining solution at a concentration of 1 µg/mL in PBS.[2]
-
Incubate the fixed and permeabilized cells with the DAPI solution for 5-10 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope with a UV excitation source and a blue emission filter.
-
Protocol 2: Nuclear Staining of Live Cells with Hoechst 33342
-
Cell Preparation:
-
Grow cells on a glass-bottom dish or a multi-well plate suitable for live-cell imaging.
-
-
Hoechst 33342 Staining:
-
Prepare a Hoechst 33342 staining solution at a concentration of 1-10 µg/mL in cell culture medium or a suitable buffer (e.g., HBSS).[7] The optimal concentration should be determined empirically for the specific cell type.
-
Replace the cell culture medium with the Hoechst 33342 staining solution.
-
Incubate the cells for 10-30 minutes at 37°C, protected from light.
-
-
Washing (Optional):
-
For some applications, washing the cells once with fresh, pre-warmed medium can reduce background fluorescence. However, Hoechst dyes have minimal fluorescence in solution and a wash step is often not necessary.[2]
-
-
Imaging:
-
Image the live cells using a fluorescence microscope equipped with a UV excitation source, a blue emission filter, and a stage-top incubator to maintain temperature and CO2 levels.
-
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
References
- 1. Low Price this compound.1 Disperse Dyes Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]
- 2. biotium.com [biotium.com]
- 3. biology.stackexchange.com [biology.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Helobdella Protocols - DAPI or Hoechst staining [sites.google.com]
- 6. selectscience.net [selectscience.net]
- 7. Comparison of the supravital DNA dyes Hoechst 33342 and DAPI for flow cytometry and clonogenicity studies of human leukemic marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Disperse Blue 291: A Comparative Review of In Vitro and In Vivo Toxicity
For Researchers, Scientists, and Drug Development Professionals
Disperse Blue 291, a monoazo dye used in the textile industry, has come under scrutiny for its potential toxicological effects. This guide provides a comparative overview of the in vitro and in vivo toxicity of this compound, summarizing key experimental data and methodologies to inform risk assessment and guide future research.
Data Presentation: Quantitative Toxicity Data
The following tables summarize the key quantitative data from in vitro and in vivo studies on the toxicity of this compound.
| Parameter | Test System | Concentration/Dose | Observed Effect | Reference |
| Genotoxicity (Comet Assay) | Human HepG2 cells | ≥ 400 µg/mL | Increase in comet tail length (DNA damage) | [1] |
| Mutagenicity (Micronucleus Test) | Human HepG2 cells | ≥ 400 µg/mL | Increased frequency of micronuclei | [1] |
| Cytotoxicity (Cell Viability Test) | Human HepG2 cells | ≥ 400 µg/mL | Decreased cell viability | [1] |
| Cell Viability & Mitochondrial Function | Porcine IPEC-J2 & Mouse MPEK-BL6 cells | Not specified | No significant impairment of cell viability or mitochondrial function | [2] |
Table 1: Summary of In Vitro Toxicity Data for this compound
| Parameter | Test System | Dose | Observed Effect | Reference |
| Genotoxicity (Micronucleus Test) | Male Swiss mice (bone marrow) | 50 mg/kg body weight (oral administration) | Increased frequency of micronucleated polychromatic erythrocytes | [3][4] |
| Acute Toxicity (LC50) | Fish (Pimephales promelas) | 0.0675 mg/L (96 hours) | 50% mortality | [5] |
Table 2: Summary of In Vivo Toxicity Data for this compound
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological studies. The following sections outline the key experimental protocols used to assess the toxicity of this compound.
In Vitro Assays
-
Cell Lines and Culture:
-
Human hepatoma (HepG2) cells were utilized to assess genotoxicity, mutagenicity, and cytotoxicity.[1] These cells are a common model for liver toxicity studies as they retain many of the metabolic functions of hepatocytes.
-
Porcine intestinal epithelial (IPEC-J2) and mouse skin keratinocyte (MPEK-BL6) cells were used to evaluate effects on cell viability and mitochondrial function.[2]
-
-
Comet Assay (Single Cell Gel Electrophoresis):
-
HepG2 cells were exposed to various concentrations of this compound (200, 400, 600, 800, and 1000 µg/mL).[1]
-
Following exposure, cells were embedded in agarose (B213101) on a microscope slide, lysed to remove cellular proteins, and subjected to electrophoresis under alkaline conditions.
-
DNA damage is visualized as a "comet tail" of fragmented DNA migrating away from the nucleus. The length of the tail is proportional to the extent of DNA damage.[1]
-
-
Micronucleus Test:
-
HepG2 cells were treated with the same range of concentrations of this compound.[1]
-
This assay assesses chromosomal damage by detecting the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[1]
-
-
Cell Viability Assay:
-
The viability of HepG2 cells exposed to this compound was determined to assess the cytotoxic potential of the dye.[1] While the specific assay was not detailed in the source, common methods include MTT or neutral red uptake assays.
-
-
Cell Viability and Mitochondrial Respiration Assay:
In Vivo Assays
-
Animal Model and Administration:
-
Micronucleus Assay in Bone Marrow:
-
Acute Fish Toxicity Test (LC50):
-
The acute toxicity to fish was determined using a standardized 96-hour test with the species Pimephales promelas (fathead minnow).[5][6]
-
Fish were exposed to a range of concentrations of this compound in a static or semi-static system.
-
The concentration that resulted in the death of 50% of the test population (LC50) within the 96-hour period was calculated.[5][6]
-
Mandatory Visualizations
The following diagrams illustrate the proposed mechanisms of toxicity for this compound and the general workflows of the key toxicological assays.
Caption: Proposed mechanism of this compound induced toxicity.
Caption: General workflow for in vitro toxicity assessment.
Caption: General workflow for in vivo genotoxicity assessment.
Comparative Analysis and Discussion
The available data indicate that this compound exhibits clear genotoxic, mutagenic, and cytotoxic effects in in vitro models, particularly in the human liver cell line HepG2.[1] The induction of DNA damage (comet assay) and chromosomal aberrations (micronucleus test) at concentrations of 400 µg/mL and above suggests a potential carcinogenic risk.[1] The accompanying decrease in cell viability at these concentrations further underscores its cytotoxic nature in this cell type.[1]
Interestingly, a separate in vitro study using porcine intestinal epithelial cells (IPEC-J2) and mouse skin keratinocytes (MPEK-BL6) did not find significant impairment of cell viability or mitochondrial function.[2] This discrepancy could be attributed to cell-type specific metabolic capabilities or differences in membrane permeability. The larger molecular size of this compound may limit its penetration into certain cell types.[2] It has been suggested, however, that at high concentrations or with prolonged exposure, this compound can still induce cellular oxidative stress.[2]
The in vivo findings in mice corroborate the genotoxic potential observed in vitro. Oral administration of this compound at a dose of 50 mg/kg body weight led to a significant increase in micronucleated polychromatic erythrocytes in the bone marrow, indicating that the dye or its metabolites can reach and damage the genetic material of hematopoietic stem cells.[3][4] This finding is particularly relevant for assessing systemic toxicity.
The high acute toxicity of this compound to fish, with a 96-hour LC50 of 0.0675 mg/L, highlights its potential environmental risk to aquatic ecosystems.[5]
The mechanism of this compound's toxicity likely involves multiple pathways. Its genotoxicity suggests direct interaction with DNA, possibly through intercalation as indicated by in silico studies, leading to DNA damage.[7] This damage would trigger DNA damage response (DDR) pathways, such as the ATM/ATR signaling cascade, which can lead to cell cycle arrest to allow for DNA repair, or, if the damage is too severe, apoptosis. The induction of oxidative stress is another key mechanism.[2] Reactive oxygen species (ROS) can directly damage cellular macromolecules, including DNA, lipids, and proteins, and can also induce mitochondrial dysfunction, a central event in the intrinsic apoptotic pathway.
References
- 1. Genotoxic, mutagenic and cytotoxic effects of the commercial dye CI this compound in the human hepatic cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impaired cell viability and mitochondrial respiration by disperse textile dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genotoxicity of textile dye C.I. This compound in mouse bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergi-fytronix.com [dergi-fytronix.com]
- 6. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 7. mdpi.com [mdpi.com]
Disperse blue 291: a comparative study with other potential carcinogens
This guide provides a comparative analysis of Disperse Blue 291 and other potential carcinogens, including Sudan I, Disperse Red 17, and para-phenylenediamine (PPD). The information is intended for researchers, scientists, and drug development professionals, offering a concise overview of their toxicological profiles supported by experimental data and detailed methodologies.
Comparative Data on Genotoxicity and Cytotoxicity
The following tables summarize quantitative data from various studies, facilitating a direct comparison of the toxicological effects of this compound and other selected compounds.
Table 1: Comparative Genotoxicity Data
| Compound | Assay | Cell Line / Organism | Concentration / Dose | Observed Effect |
| This compound | Comet Assay | Human HepG2 | ≥ 400 µg/mL | Increase in comet tail length[1][2] |
| Micronucleus Test | Human HepG2 | ≥ 400 µg/mL | Increased frequency of micronuclei[1][2] | |
| Micronucleus Test | Swiss Mice (in vivo) | 50 mg/kg bw (oral) | Increased frequency of micronucleated polychromatic erythrocytes (MNPCEs)[3][4] | |
| Sudan I | Carcinogenicity | Mice | Subcutaneous admin. | Production of liver tumors[5][6] |
| Carcinogenicity | Mice | Bladder implantation | Production of bladder tumors[5][6] | |
| Genotoxicity | General | Not specified | Classified as a genotoxic compound[7] | |
| para-Phenylenediamine (PPD) | Mutagenicity | Salmonella typhimurium (Ames Test) | Not specified | Slightly mutagenic; strongly mutagenic after oxidation[8][9] |
| Carcinogenicity | Occupational Exposure | Not applicable | IARC Group 2A: Probably carcinogenic to humans[8][10] | |
| Carcinogenicity | Personal Use | Not applicable | IARC Group 3: Not classifiable as to its carcinogenicity to humans[8][10] | |
| Disperse Red 17 | Mutagenicity | General | Not specified | Shall not be classified as germ cell mutagenic[11] |
| Carcinogenicity | General | Not specified | Shall not be classified as carcinogenic[11] |
Table 2: Comparative Cytotoxicity and Acute Toxicity Data
| Compound | Assay | Cell Line / Organism | Concentration / Dose | Observed Effect |
| This compound | Cell Viability | Human HepG2 | ≥ 400 µg/mL | Decreased cell viability[1][2] |
| Acute Aquatic Toxicity (LC50) | Fish | Not specified | 0.0675 mg/L[12] | |
| Sudan I | Safety | Human | Not specified | Considered unsafe for use in food by JECFA[5] |
| Disperse Red 17 | Acute Oral Toxicity (LD50) | Rats | > 2000 mg/kg bw | Low acute toxicity potential[13] |
| para-Phenylenediamine (PPD) | Acute Toxicity | Human | Ingestion | Can cause acute poisoning and death, primarily in cases of intentional ingestion[10] |
Experimental Protocols
Detailed methodologies for key genotoxicity assays are provided below. These protocols are synthesized from established guidelines and research articles.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage in individual cells.[14][15]
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and single-strand breaks, migrates away from the nucleus, forming a "comet" shape. The extent of DNA damage is proportional to the length of the comet tail.[14][16]
Detailed Protocol:
-
Cell Preparation: Isolate single cells from the test system (e.g., cell culture, whole blood).
-
Slide Preparation: Coat microscope slides with a layer of normal melting point agarose.
-
Embedding: Mix the cell suspension with low melting point agarose and layer it onto the pre-coated slide. Cover with a coverslip and allow to solidify.
-
Lysis: Immerse the slides in a lysis solution (containing detergent and high salt concentrations) to remove cell membranes and histones, leaving the DNA as nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA, exposing single-strand breaks and alkali-labile sites.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage (e.g., 0.7 V/cm) for a defined period (e.g., 16-20 minutes).[17]
-
Neutralization: Neutralize the slides with a Tris-HCl buffer.
-
Staining: Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide, SYBR Green).
-
Visualization and Scoring: Examine the slides using a fluorescence microscope. The comet tail length, tail intensity, or tail moment is measured to quantify DNA damage.
In Vitro Micronucleus (MNvit) Assay
The MNvit assay is used to evaluate the clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) potential of a substance.[18][19]
Principle: Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that are not incorporated into the main nucleus during cell division. Their presence indicates chromosomal damage or interference with the mitotic apparatus.[18] The use of cytochalasin B (CytoB) blocks cytokinesis, resulting in binucleated cells, which ensures that the cells analyzed have completed one cell division.[18][19]
Detailed Protocol:
-
Cell Culture: Culture appropriate cells (e.g., human lymphocytes, CHO, HepG2) and treat them with various concentrations of the test substance.[20] The treatment can be with or without metabolic activation (S9 mix).
-
Exposure: Incubate cells with the test compound for a short period (e.g., 3-4 hours) or a longer period equivalent to 1.5-2.0 cell cycle lengths.
-
Cytochalasin B Addition: After the initial exposure, wash the cells and add Cytochalasin B to the culture medium to block cytokinesis.
-
Harvesting: After an appropriate incubation period (allowing for one cell division), harvest the cells by centrifugation.
-
Slide Preparation: Treat cells with a hypotonic solution, fix them, and drop the cell suspension onto clean microscope slides.
-
Staining: Stain the slides with a DNA-specific stain like Giemsa or a fluorescent dye.[20]
-
Scoring: Under a microscope, score at least 2000 binucleated cells for the presence of micronuclei.[18] A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[20]
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[21]
Principle: The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it in their growth medium.[22] The assay measures the ability of a test substance to cause reverse mutations (reversions) that restore the bacteria's ability to synthesize histidine, allowing them to grow on a histidine-deficient medium.[21][23]
Detailed Protocol:
-
Strain Preparation: Prepare fresh overnight cultures of the appropriate Salmonella typhimurium strains (e.g., TA98, TA100).[22]
-
Metabolic Activation (Optional): The test can be performed with or without a mammalian liver extract (S9 fraction) to simulate metabolic activation of the test compound.[23]
-
Exposure: In a test tube, mix the bacterial culture, the test substance at various concentrations, and either the S9 mix or a buffer.[23]
-
Plating: Add the mixture to a molten top agar (B569324) containing a trace amount of histidine (to allow for a few initial cell divisions for the mutation to be expressed) and pour it onto a minimal glucose agar plate.[23]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A dose-dependent increase in the number of colonies compared to the negative control indicates that the substance is mutagenic.
Visualizations: Workflows and Pathways
The following diagrams illustrate key experimental workflows and molecular pathways relevant to the toxicological assessment of these compounds.
Caption: General workflow for in vitro genotoxicity testing.
Caption: PPD-induced cellular stress signaling pathway.[24]
Caption: Logical relationships of carcinogenic potential.
References
- 1. Genotoxic, mutagenic and cytotoxic effects of the commercial dye CI this compound in the human hepatic cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genotoxicity of textile dye C.I. This compound in mouse bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sudan Dyes in Food [cfs.gov.hk]
- 6. Sudan I (IARC Summary & Evaluation, Volume 8, 1975) [inchem.org]
- 7. Sudan I - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. news-medical.net [news-medical.net]
- 11. chemos.de [chemos.de]
- 12. dergi-fytronix.com [dergi-fytronix.com]
- 13. ec.europa.eu [ec.europa.eu]
- 14. researchgate.net [researchgate.net]
- 15. The comet assay: a sensitive genotoxicity test for the detection of DNA damage. | Semantic Scholar [semanticscholar.org]
- 16. 21stcenturypathology.com [21stcenturypathology.com]
- 17. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 18. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. criver.com [criver.com]
- 21. microbiologyinfo.com [microbiologyinfo.com]
- 22. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 23. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 24. Risk of Carcinogenicity Associated with Synthetic Hair Dyeing Formulations: A Biochemical View on Action Mechanisms, Genetic Variation and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
